2-chloro-N-(2-methylcyclohexyl)acetamide
Description
Structure
3D Structure
Properties
IUPAC Name |
2-chloro-N-(2-methylcyclohexyl)acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16ClNO/c1-7-4-2-3-5-8(7)11-9(12)6-10/h7-8H,2-6H2,1H3,(H,11,12) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SOESMQGNIBIAOH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCCC1NC(=O)CCl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16ClNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
189.68 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to the Molecular Structure and Synthesis of 2-chloro-N-(2-methylcyclohexyl)acetamide
Abstract
This technical guide provides a comprehensive analysis of 2-chloro-N-(2-methylcyclohexyl)acetamide, a valuable chemical intermediate in medicinal chemistry and pharmaceutical research.[1] The document delves into the molecule's structural intricacies, including its significant stereochemical properties, and offers a detailed, field-proven protocol for its synthesis via nucleophilic acyl substitution. Spectroscopic characterization methods are outlined to ensure product validation, and potential applications, particularly in the development of novel therapeutics, are discussed. This guide is intended for researchers, chemists, and drug development professionals seeking a thorough understanding of this versatile compound.
Introduction and Strategic Importance
N-substituted 2-chloroacetamides are a class of compounds recognized for their utility as versatile precursors and building blocks in organic synthesis.[1] The reactivity of the α-chloro-substituted amide group makes them valuable pharmacophores and intermediates, capable of forming covalent bonds with biological targets or serving as scaffolds for more complex molecules.[1][2] The title compound, this compound, embodies these characteristics. Its structure, which combines a reactive chloroacetamide group with a lipophilic and sterically influential 2-methylcyclohexyl moiety, makes it a subject of interest for structure-activity relationship (SAR) studies.[1] Analogues of this compound have been investigated for potential antidepressant activity by targeting the monoamine oxidase (MAO) system, highlighting its relevance in medicinal chemistry.[1]
Molecular Structure and Physicochemical Properties
A foundational understanding of a molecule begins with its basic chemical and physical properties. These data are crucial for experimental design, from selecting appropriate solvents to predicting behavior in biological systems.
Key Identifiers and Properties
The fundamental properties of this compound are summarized below.
| Property | Value | Source |
| IUPAC Name | This compound | PubChem[1] |
| CAS Number | 592474-65-2 | Benchchem[1] |
| Molecular Formula | C₉H₁₆ClNO | Benchchem[1] |
| Molecular Weight | 189.68 g/mol | Benchchem[1] |
| Canonical SMILES | CC1CCCCC1NC(=O)CCl | Chemspace[3] |
| InChI Key | SOESMQGNIBIAOH-UHFFFAOYSA-N | Benchchem[1] |
Stereochemistry: The Core Structural Challenge
A critical feature of this compound is its stereochemistry. The 2-methylcyclohexyl group possesses two stereogenic centers: one at C1 (the carbon attached to the nitrogen) and another at C2 (the carbon bearing the methyl group).[1] This gives rise to four possible stereoisomers, which can be categorized as two pairs of diastereomers: cis and trans.[1]
The spatial arrangement of the methyl group relative to the acetamide substituent significantly impacts the molecule's overall shape, lipophilicity, and ability to interact with biological targets.[1] Any synthesis or biological evaluation of this compound must account for this isomeric complexity. The starting material, 2-methylcyclohexylamine, is often supplied as a mixture of cis and trans isomers, which will result in a corresponding mixture of diastereomeric products unless a stereospecific synthesis or subsequent separation is performed.
Synthesis and Characterization
The most direct and widely used method for synthesizing N-substituted amides is the reaction between an amine and an acyl chloride.[][5] This nucleophilic acyl substitution is efficient, high-yielding, and proceeds under mild conditions.[][6]
Synthesis Mechanism and Rationale
The synthesis involves the nucleophilic attack of the lone pair of electrons on the nitrogen atom of 2-methylcyclohexylamine onto the electrophilic carbonyl carbon of 2-chloroacetyl chloride.[7] This forms a tetrahedral intermediate. The reaction is driven forward by the reformation of the carbonyl double bond and the expulsion of the chloride ion, which is an excellent leaving group.[5][7]
A crucial component of this reaction is the use of a non-nucleophilic base, such as triethylamine or pyridine.[][6] This base serves to neutralize the hydrochloric acid (HCl) byproduct that is formed.[5] Without a base, the HCl would protonate the starting amine, rendering it non-nucleophilic and halting the reaction. Using at least two equivalents of the starting amine can also achieve this, where one equivalent acts as the nucleophile and the second acts as the base, but this is less atom-economical.[5]
Detailed Experimental Protocol
This protocol is a representative example and should be adapted and performed by qualified personnel with appropriate safety precautions.
-
Setup: To a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 2-methylcyclohexylamine (1.0 eq) and a suitable aprotic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF). Add a non-nucleophilic base, such as triethylamine (1.1 eq).
-
Cooling: Cool the stirring mixture to 0°C using an ice-water bath. This is critical as the reaction with acyl chlorides is often exothermic.[]
-
Addition: Add 2-chloroacetyl chloride (1.05 eq) dropwise to the cooled solution via a dropping funnel. Maintain the temperature at 0°C during the addition.
-
Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Workup: Upon completion, quench the reaction by adding water. Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).
-
Washing: Combine the organic layers and wash sequentially with 1M HCl (to remove excess amine and triethylamine), saturated NaHCO₃ solution (to remove any remaining acid), and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: The resulting crude product can be purified by column chromatography on silica gel or by recrystallization to yield the pure this compound.
Spectroscopic Characterization
Validation of the synthesized product is paramount. The following are expected spectroscopic signatures for confirming the molecular structure.
| Technique | Feature | Expected Observation | Rationale |
| ¹H NMR | Amide N-H | Broad singlet, δ ~6.0-8.0 ppm | The proton on the nitrogen atom, often broadened by quadrupole effects and exchange. |
| Chloro-methylene (-CH ₂Cl) | Singlet, δ ~4.0-4.3 ppm | Protons adjacent to an electron-withdrawing chlorine atom and carbonyl group are deshielded.[8][9] | |
| Cyclohexyl CH -N | Multiplet, δ ~3.7-4.0 ppm | The proton on the carbon attached to the amide nitrogen is deshielded. | |
| Cyclohexyl CH -CH₃ | Multiplet | The proton on the carbon bearing the methyl group. | |
| Cyclohexyl -CH ₂- & Methyl -CH ₃ | Multiplets/Doublet, δ ~0.8-2.0 ppm | Aliphatic protons in the cyclohexyl ring and the methyl group. | |
| ¹³C NMR | Carbonyl (C =O) | δ ~164-167 ppm | The characteristic chemical shift for an amide carbonyl carbon.[8][10] |
| Chloro-methylene (-C H₂Cl) | δ ~42-44 ppm | Carbon adjacent to the electronegative chlorine atom.[8] | |
| Cyclohexyl C -N | δ ~50-55 ppm | The carbon atom directly bonded to the nitrogen. | |
| Other Cyclohexyl & Methyl Carbons | δ ~20-40 ppm | Aliphatic carbons in the upfield region of the spectrum. | |
| FT-IR | N-H Stretch | ~3300 cm⁻¹ (sharp/medium) | Characteristic stretching vibration of a secondary amide N-H bond. |
| C=O Stretch (Amide I band) | ~1650 cm⁻¹ (strong) | A very strong and characteristic absorption for the amide carbonyl group. | |
| C-Cl Stretch | ~700-800 cm⁻¹ | Stretching vibration for the carbon-chlorine bond. | |
| Mass Spec | Molecular Ion (M⁺) | m/z = 189.1 (¹²C₉¹H₁₆³⁵Cl¹⁴N¹⁶O) | The molecular weight of the compound. |
| Isotope Peak (M+2) | m/z = 191.1 | A characteristic peak at ~33% the intensity of M⁺, confirming the presence of one chlorine atom due to the natural abundance of the ³⁷Cl isotope. |
Applications and Future Directions
The chloroacetamide functional group is a key feature in a variety of biologically active molecules, including herbicides and compounds with potential therapeutic uses.[11] Derivatives have shown promise as antimicrobial, antioxidant, and anticancer agents.[2][12][13] The N-substituent plays a significant role in modulating the compound's lipophilicity and steric profile, which can influence its interaction with biological targets and its ability to cross cell membranes.[1]
Specifically, this compound serves as an important intermediate.[1] The chlorine atom provides a reactive handle for nucleophilic substitution reactions, allowing for the straightforward synthesis of more complex derivatives. Its structural analogues have been used as starting materials in the development of potential antidepressant compounds, indicating a clear trajectory for its use in medicinal chemistry programs.[1] Future research could focus on synthesizing stereochemically pure cis and trans isomers to investigate the impact of stereochemistry on biological activity, a crucial step in optimizing lead compounds in drug discovery.
Conclusion
This compound is a structurally significant molecule whose utility is defined by the interplay of its reactive chloroacetamide moiety and its stereochemically complex 2-methylcyclohexyl group. Its synthesis is readily achievable through established and reliable amidation protocols. A thorough understanding of its properties, stereoisomers, and spectroscopic signatures is essential for its effective use as a building block in the synthesis of novel compounds for pharmaceutical and agrochemical research.
References
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Chemspace. This compound - C9H16ClNO | CSSS00000182742. Available at: [Link]
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MDPI. (2025, August 04). Profiling of Disubstituted Chloroacetamides' Potential Biological Activity by Liquid Chromatography. Available at: [Link]
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Chemguide. reaction between acyl chlorides and amines - addition / elimination. Available at: [Link]
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Fisher Scientific. Amide Synthesis. Available at: [Link]
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Chemistry Steps. (2025, October 04). Converting Amines to Amides. Available at: [Link]
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Taylor & Francis Online. (2024, September 11). Synthesis, antimicrobial, antioxidant and molecular docking studies of novel multifunctional chloroacetamide derivatives. Available at: [Link]
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ResearchGate. (2020, February 07). New chloroamide-steroid derivative with biological activity on a casein kinase 2 (CK2). Available at: [Link]
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SciELO SA. Utilisation of bis-chloroacetamide derivative in the synthesis of new biologically active sulfide compounds. Available at: [Link]
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Master Organic Chemistry. (2018, February 28). The Amide Functional Group: Properties, Synthesis, and Nomenclature. Available at: [Link]
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PMC. Characterisation of Twelve Newly Synthesised N-(substituted Phenyl)-2-chloroacetamides with QSAR Analysis and Antimicrobial Activity Tests. Available at: [Link]
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An In-depth Technical Guide to the Chemical Characterization of 2-chloro-N-(2-methylcyclohexyl)acetamide
For Researchers, Scientists, and Drug Development Professionals
Authored by: [Your Name/Gemini], Senior Application Scientist
Abstract
This technical guide provides a comprehensive overview of the chemical characterization of 2-chloro-N-(2-methylcyclohexyl)acetamide, a key intermediate in medicinal chemistry and pharmaceutical research. This document outlines the compound's physicochemical properties, details a robust synthetic route, and provides in-depth, step-by-step protocols for its structural elucidation and purity assessment using modern analytical techniques. The guide emphasizes the critical role of stereoisomerism in this molecule and offers field-proven insights into the causality behind experimental choices, ensuring a self-validating system for researchers. All methodologies are grounded in authoritative scientific principles to ensure accuracy and reproducibility.
Introduction
This compound, with the CAS Number 592474-65-2, is a versatile organic compound that serves as a crucial building block in the synthesis of more complex molecules.[1] Its structure, featuring a reactive chloroacetamide group attached to a 2-methylcyclohexylamine moiety, makes it a valuable precursor, particularly in the development of novel compounds with potential therapeutic applications, such as antidepressant agents targeting the monoamine oxidase (MAO) system.[1]
The presence of two stereogenic centers in the 2-methylcyclohexyl ring gives rise to stereoisomers (cis and trans), the separation and characterization of which are paramount for understanding their distinct biological activities and structure-activity relationships (SAR). This guide provides a detailed framework for the comprehensive chemical characterization of this compound, ensuring the integrity and reliability of research outcomes.
Physicochemical and Stereochemical Properties
A thorough understanding of the physicochemical and stereochemical properties of this compound is fundamental for its effective use in research and development.
Core Properties
| Property | Value | Source |
| CAS Number | 592474-65-2 | [1][2] |
| Molecular Formula | C₉H₁₆ClNO | [1][2] |
| Molecular Weight | 189.68 g/mol | [1] |
| IUPAC Name | This compound | [1] |
| Canonical SMILES | CC1CCCCC1NC(=O)CCl | [2] |
| InChI Key | SOESMQGNIBIAOH-UHFFFAOYSA-N | [1] |
Stereoisomerism: A Critical Consideration
The 2-methylcyclohexyl group contains two chiral centers, leading to the existence of both cis and trans diastereomers, each as a pair of enantiomers.
-
Trans-Isomers: The methyl and N-acetamide groups are on opposite sides of the cyclohexane ring. This configuration generally allows both bulky substituents to occupy equatorial positions in the chair conformation, resulting in lower steric strain and greater stability.[1]
-
Cis-Isomers: The substituents are on the same side of the ring, forcing one to adopt an axial position, which introduces destabilizing 1,3-diaxial interactions.[1]
The distinct spatial arrangement of these isomers can significantly impact their biological activity. Therefore, their separation and individual characterization are crucial.
Caption: Stereoisomers of the target compound.
Synthesis and Purification
The synthesis of this compound is typically achieved through a nucleophilic acyl substitution reaction.
Synthetic Pathway
The most common and efficient method involves the reaction of 2-methylcyclohexylamine with chloroacetyl chloride in the presence of a base to neutralize the hydrochloric acid byproduct.
Sources
"2-chloro-N-(2-methylcyclohexyl)acetamide" physical and chemical properties
Abstract
This technical guide provides a comprehensive overview of the physical, chemical, and analytical properties of 2-chloro-N-(2-methylcyclohexyl)acetamide. As a member of the N-substituted chloroacetamide class, this compound serves as a versatile chemical intermediate, particularly in the development of novel bioactive molecules.[1] This document details its chemical identity, stereochemical considerations, physicochemical properties, a robust synthetic protocol, and standard analytical characterization methodologies. Furthermore, it addresses critical safety and handling procedures based on data from structurally related compounds. This guide is intended for researchers and professionals in organic synthesis, medicinal chemistry, and drug development, offering both foundational data and practical, field-proven insights.
Introduction and Strategic Importance
This compound, with the molecular formula C9H16ClNO, is a significant building block in synthetic chemistry.[1] Its structure incorporates two key features that drive its utility: a reactive chloroacetyl group and a lipophilic 2-methylcyclohexyl moiety.[1] The chloroacetyl group is a potent electrophile, making the molecule an excellent precursor for nucleophilic substitution reactions to introduce a wide array of functional groups.[1] The N-substituent, the 2-methylcyclohexyl group, significantly influences the compound's physical properties, such as lipophilicity, which can in turn affect its solubility and interaction with biological systems.[1]
Compounds of this class are instrumental in medicinal chemistry. For example, structural analogues have been explored in the synthesis of potential antidepressants targeting the monoamine oxidase (MAO) system, a key player in the treatment of depression.[1] The inherent reactivity of the α-chloroamide functionality allows it to act as a covalent binder to biological targets, such as cysteine residues in proteins, a mechanism often exploited in drug design.[2] This guide aims to consolidate the known and predicted data for this compound, providing a reliable resource for its synthesis, characterization, and safe implementation in research and development.
Chemical Identity and Physicochemical Properties
The fundamental identity of a compound is the bedrock of its scientific application. This section outlines the key identifiers and physicochemical properties of this compound, summarized for clarity in Table 1.
Structural and Molecular Information
-
Molecular Weight: 189.68 g/mol [1]
Stereochemical Considerations
The presence of a chiral center at the 2-position of the methylcyclohexyl ring means the compound can exist as different stereoisomers (cis and trans). The relative orientation of the methyl group and the N-acetamide group will influence the molecule's three-dimensional conformation and, consequently, its physical properties and biological activity. The trans configuration, where both substituents can occupy equatorial positions in the stable chair conformation, is generally more energetically favorable than the cis configuration, which would force one substituent into a higher-energy axial position.[1] For definitive stereochemical assignment, advanced techniques such as X-ray crystallography would be required.[1]
Tabulated Physicochemical Data
The following table summarizes the known and predicted properties of the compound. Experimental data for this specific molecule is limited; therefore, data from closely related analogues and computational predictions are included for guidance.
| Property | Value / Description | Source |
| Molecular Weight | 189.68 g/mol | [1] |
| Physical State | Expected to be a solid at room temperature. | Analog Data[5] |
| Melting Point | Not experimentally determined. The related compound 2-chloro-N-cyclohexylacetamide melts at 109-111 °C. | Analog Data[5] |
| Boiling Point | Not experimentally determined. | - |
| Solubility | Expected to be soluble in organic solvents like acetonitrile, ethyl acetate, and dichloromethane. Limited solubility in water. | General Chemical Principles |
| Predicted XlogP | 2.4 | [4] |
| Predicted Collision Cross Section (CCS) for [M+H]⁺ | 142.4 Ų | [4] |
Synthesis and Reactivity
The synthesis of this compound is most commonly achieved via a nucleophilic acyl substitution, a fundamental and robust transformation in organic chemistry.[1]
Synthetic Workflow
The logical flow for the synthesis involves the acylation of the primary amine, 2-methylcyclohexylamine, with a suitable chloroacetylating agent, typically chloroacetyl chloride. This reaction forms the stable amide bond.
Caption: Workflow for the synthesis of this compound.
Detailed Experimental Protocol: Synthesis
This protocol is based on a general procedure for the acylation of amines and should be performed by a trained chemist.[6][7]
Materials:
-
2-Methylcyclohexylamine (1.0 equiv)
-
Chloroacetyl chloride (1.05 equiv)
-
Triethylamine (Et₃N) or Pyridine (1.1 equiv)
-
Anhydrous Dichloromethane (DCM) or Acetonitrile (ACN)
-
1 M Hydrochloric Acid (HCl)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Hexanes and Ethyl Acetate for chromatography/recrystallization
Procedure:
-
Reaction Setup: In a round-bottomed flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 2-methylcyclohexylamine (1.0 equiv) and triethylamine (1.1 equiv) in anhydrous DCM. Cool the flask to 0 °C using an ice bath.
-
Causality: The reaction is performed at 0 °C to control the exothermicity of the acylation. Triethylamine acts as a base to neutralize the HCl byproduct, preventing the protonation of the starting amine and driving the reaction to completion.
-
-
Acylation: Add chloroacetyl chloride (1.05 equiv) dropwise to the stirred amine solution over 15-20 minutes, ensuring the internal temperature remains below 5 °C.
-
Reaction Monitoring: After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting amine is consumed.
-
Aqueous Workup: Quench the reaction by adding water. Transfer the mixture to a separatory funnel.
-
Wash the organic layer sequentially with 1 M HCl (to remove excess amine and triethylamine), saturated NaHCO₃ solution (to remove residual acid), and finally with brine.
-
Self-Validation: Each wash removes specific impurities. Successful separation and pH testing of the aqueous layers can confirm the removal of basic and acidic components.
-
-
Drying and Concentration: Dry the isolated organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.
-
Purification: Purify the crude solid by either recrystallization (e.g., from an ethyl acetate/hexanes mixture) or flash column chromatography on silica gel to afford the pure this compound.
Reactivity Profile
The primary site of reactivity is the carbon atom bearing the chlorine. This α-carbon is electrophilic and susceptible to Sₙ2 reactions with a wide range of nucleophiles (e.g., amines, thiols, azides), making it a valuable precursor for creating diverse molecular libraries. The amide bond itself is relatively stable but can be hydrolyzed under strong acidic or basic conditions.
Analytical Characterization
Rigorous analytical characterization is essential to confirm the identity, purity, and structure of the synthesized compound. A combination of spectroscopic and chromatographic methods should be employed.
Analytical Workflow
The following diagram illustrates a standard workflow for the complete characterization of the final product.
Caption: Standard analytical workflow for compound characterization.
Spectroscopic and Chromatographic Protocols
1. Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Protocol: Dissolve 5-10 mg of the sample in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube. Acquire ¹H and ¹³C NMR spectra.
-
Expected ¹H NMR Features (in CDCl₃):
-
~6.0-7.0 ppm: A broad singlet or doublet corresponding to the amide N-H proton.
-
~4.0 ppm: A singlet (2H) for the -C(=O)CH₂Cl protons.
-
~3.7-4.0 ppm: A multiplet (1H) for the cyclohexyl C-H proton attached to the nitrogen.
-
~0.8-2.0 ppm: A complex series of multiplets for the remaining 10 protons of the cyclohexyl ring and a doublet (3H) for the methyl group protons.
-
-
Expected ¹³C NMR Features (in CDCl₃):
-
~165-170 ppm: Amide carbonyl carbon.
-
~45-55 ppm: Cyclohexyl carbon attached to nitrogen.
-
~42 ppm: Methylene carbon (-CH₂Cl).
-
~15-35 ppm: Remaining cyclohexyl carbons and the methyl carbon.
-
2. Mass Spectrometry (MS):
-
Protocol: Prepare a dilute solution of the sample in a suitable solvent (e.g., methanol or acetonitrile). Analyze using Electrospray Ionization (ESI) or Electron Ionization (EI).
-
Expected Results (ESI+): The primary ion observed should be the protonated molecule [M+H]⁺ at m/z ≈ 190.09. A sodium adduct [M+Na]⁺ at m/z ≈ 212.08 may also be visible.[4] A characteristic isotopic pattern for one chlorine atom (³⁵Cl/³⁷Cl ratio of ~3:1) should be observed for these ions.
3. Infrared (IR) Spectroscopy:
-
Protocol: Analyze the solid sample using an ATR-FTIR spectrometer.
-
Expected Key Peaks:
-
~3300 cm⁻¹: N-H stretching vibration (amide).
-
~2850-2950 cm⁻¹: C-H stretching vibrations (aliphatic).
-
~1650 cm⁻¹: C=O stretching vibration (Amide I band).
-
~1550 cm⁻¹: N-H bending vibration (Amide II band).
-
~750 cm⁻¹: C-Cl stretching vibration.
-
4. High-Performance Liquid Chromatography (HPLC):
-
Protocol: Develop a reverse-phase HPLC method (e.g., C18 column) with a mobile phase of acetonitrile and water. Monitor the elution profile with a UV detector (e.g., at 210 nm).
-
Purpose: To establish the purity of the compound. A single sharp peak indicates a high degree of purity. This method can be used to quantify the compound in various matrices.[8][9][10]
Safety and Handling
Comprehensive safety data for this compound is not widely available. Therefore, precautions must be based on the known hazards of the chloroacetamide functional group.[2] Chloroacetamides are toxic, irritant, and potential sensitizers.[11][12][13]
-
Engineering Controls: All handling should be conducted in a certified chemical fume hood to avoid inhalation of dust or vapors.[2][11]
-
Personal Protective Equipment (PPE):
-
Handling: Avoid all personal contact, including inhalation and skin/eye contact.[11] Do not eat, drink, or smoke in the laboratory. Wash hands thoroughly after handling.[11]
-
Storage: Store in a cool, dry, well-ventilated area in a tightly sealed container, away from incompatible materials such as strong oxidizing agents, acids, and bases.[11]
-
Spill Response: In case of a spill, evacuate the area. Wear appropriate PPE. Absorb small spills with an inert material (e.g., sand, vermiculite) and place in a sealed container for disposal.[2][11] Prevent spillage from entering drains.
-
Disposal: Dispose of all chemical waste in accordance with federal, state, and local regulations.[2]
Conclusion
This compound is a valuable chemical intermediate with significant potential in synthetic and medicinal chemistry. Its well-defined reactivity, stemming from the electrophilic chloroacetyl group, allows for straightforward derivatization. This guide provides a foundational framework for its synthesis, characterization, and safe handling. The protocols and data presented herein are designed to empower researchers to confidently and safely utilize this compound in their scientific endeavors, from small-scale synthesis to the development of complex molecular architectures.
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Chemspace. (n.d.). This compound - C9H16ClNO | CSSS00000182742. Retrieved from [Link]
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Moyo, F., et al. (2020). Chemistry and Pharmacology of Alkylamides from Natural Origin. PMC. Retrieved from [Link]
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PubChemLite. (n.d.). This compound (C9H16ClNO). Retrieved from [Link]
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Wang, M., et al. (2019). Simultaneous determination of five N-alkylamides in the root of Anacyclus pyrethrum by HPLC and profiling of components in its methanolic root extract by UPLC/Q-TOF-MS. ResearchGate. Retrieved from [Link]
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Veryser, L., et al. (2014). N-alkylamides: from plant to brain. Functional Foods in Health and Disease. Retrieved from [Link]
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Sdfine. (n.d.). 2-chloroacetamide. Retrieved from [Link]
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D'Auria, M., & Racioppi, R. (2017). The Fascinating Chemistry of α‐Haloamides. PMC. Retrieved from [Link]
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MilliporeSigma. (n.d.). 2-Chloro-N-(cyclohexylmethyl)acetamide DiscoveryCPR. Retrieved from [Link]
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Ask this paper | Bohrium. (2021). n-alkylamides-of-spilanthes-syn-acmella-structure-purification-characterization-biological-activities-and-applications-a-review. Retrieved from [Link]
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Boonen, J., et al. (2010). LC-MS profiling of N-alkylamides in Spilanthes acmella extract and the transmucosal behaviour of its main bio-active spilanthol. PubMed. Retrieved from [Link]
-
Chemos GmbH & Co.KG. (2020). Safety Data Sheet: 2-chloroacetamide. Retrieved from [Link]
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Journal of the American Chemical Society. (2008). How Do Analogous α-Chloroenamides and α-Iodoenamides Give Different Product Distributions in 5-Endo Radical Cyclizations? Retrieved from [Link]
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Lundin, P. M., & Fu, G. C. (2010). Asymmetric Suzuki cross-couplings of activated secondary alkyl electrophiles: arylations of racemic alpha-chloroamides. PubMed. Retrieved from [Link]
-
Wikipedia. (n.d.). Chloroacetamide. Retrieved from [Link]
-
PubChem. (n.d.). Chloroacetamide | ClCH2CONH2 | CID 6580. Retrieved from [Link]
-
Journal of the American Chemical Society. (2024). Asymmetric Synthesis of α-Chloroamides via Photoenzymatic Hydroalkylation of Olefins. Retrieved from [Link]
-
ACS Publications. (2024). Asymmetric Synthesis of α-Chloroamides via Photoenzymatic Hydroalkylation of Olefins | Journal of the American Chemical Society. Retrieved from [Link]
-
Organic Syntheses. (n.d.). chloroacetamide. Retrieved from [Link]
-
PubChem. (n.d.). 2-chloro-N-methylacetamide | C3H6ClNO | CID 66773. Retrieved from [Link]
-
NIST WebBook. (n.d.). Acetamide, 2-chloro-. Retrieved from [Link]
-
JournalNX. (2020). CHLORO-N-(4-HYDROXYPHENYL) ACETAMIDE AND STUDY OF THEIR ANTIMICROBIAL. Retrieved from [Link]
-
Chemistry Steps. (2025). Identifying Unknown from IR, NMR, and Mass Spectrometry. Retrieved from [Link]
-
EPA. (n.d.). 2-chloro-N-(cyclohexylmethyl)acetamide - Chemical Details. Retrieved from [Link]
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- 2. pdf.benchchem.com [pdf.benchchem.com]
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- 13. Chloroacetamide - Wikipedia [en.wikipedia.org]
Technical Guide: 2-Chloro-N-(2-methylcyclohexyl)acetamide as a Synthetic Scaffold
Executive Summary
2-Chloro-N-(2-methylcyclohexyl)acetamide (CAS: 592474-65-2) serves as a critical electrophilic building block in medicinal chemistry, particularly for the synthesis of lipophilic amine-based pharmacophores.[1][2] Characterized by its
This guide details the precision synthesis, mechanistic utility, and downstream applications of this intermediate.[3] It emphasizes the control of stereochemistry—specifically the cis/trans isomerism of the cyclohexane ring—which significantly influences the binding affinity of final drug candidates.
Part 1: Molecular Architecture & Properties
The molecule consists of a 2-methylcyclohexyl amine moiety acylated by a chloroacetyl group.[2] The electrophilic carbon at the
Physicochemical Profile
| Property | Data | Relevance |
| IUPAC Name | This compound | Official nomenclature |
| CAS Number | 592474-65-2 | Procurement verification |
| Molecular Formula | Stoichiometry calculations | |
| Molecular Weight | 189.68 g/mol | Yield calculations |
| LogP (Predicted) | ~1.9 - 2.1 | Lipophilicity (CNS penetration potential) |
| Reactive Moiety | Site of | |
| Stereocenters | C1, C2 on cyclohexane | cis vs trans isomerism dictates 3D shape |
Stereochemical Critical Quality Attribute (CQA)
The starting material, 2-methylcyclohexylamine , exists as cis and trans isomers.
-
Trans-isomer: Generally preferred for CNS-active ligands due to the equatorial orientation of substituents, which minimizes 1,3-diaxial interactions.
-
Cis-isomer: Often leads to different receptor selectivity profiles.
-
Directive: Researchers must verify the isomeric purity of the starting amine via GC-MS or NMR prior to acylation, as the reaction conditions described below generally preserve stereochemistry.
Part 2: Synthetic Pathway (The "Make")[5]
Protocol: Acylation of 2-Methylcyclohexylamine
Objective: Synthesize this compound via nucleophilic acyl substitution while suppressing bis-acylation.
Reaction Scheme:
Reagents & Materials
-
Substrate: 2-Methylcyclohexylamine (1.0 eq)
-
Reagent: Chloroacetyl chloride (1.1 eq) – Handle with extreme caution (lachrymator).
-
Base: Triethylamine (TEA) (1.2 eq) or
(suspended). -
Solvent: Dichloromethane (DCM) (anhydrous).
Step-by-Step Methodology
-
Setup: Purge a 3-neck round-bottom flask with
. Add 2-methylcyclohexylamine (1.0 eq) and TEA (1.2 eq) to anhydrous DCM (10 mL/g of amine). -
Thermal Control: Cool the solution to -10°C to 0°C using an ice/salt bath. Causality: Low temperature prevents the amine from attacking two equivalents of acid chloride and minimizes polymerization of the highly reactive chloroacetyl chloride.
-
Addition: Add chloroacetyl chloride (1.1 eq) dropwise over 30–60 minutes. Maintain internal temperature
.-
Observation: White precipitate (TEA·HCl salts) will form immediately.
-
-
Reaction: Allow the mixture to warm to room temperature (RT) and stir for 2–3 hours. Monitor via TLC (30% EtOAc/Hexane) or LC-MS.
-
Workup (Self-Validating Step):
-
Quench: Add cold water.
-
Wash 1 (Acidic): Wash organic layer with 1N HCl. Purpose: Removes unreacted amine (protonates it to water-soluble salt).
-
Wash 2 (Basic): Wash with sat.
. Purpose: Neutralizes residual acid/hydrolysis products.[4] -
Wash 3: Brine, then dry over
.
-
-
Isolation: Concentrate in vacuo. The product typically solidifies upon standing or can be recrystallized from hexanes/EtOAc.
Visualization: Synthesis Workflow
Figure 1: Step-by-step synthetic workflow ensuring removal of unreacted precursors.[4]
Part 3: Mechanistic Utility (The "Use")
The utility of this compound lies in its reactivity as an electrophile .[2] The mechanism of downstream functionalization is a classic Bimolecular Nucleophilic Substitution (
Mechanism Analysis[7]
-
Nucleophile Approach: A secondary amine (e.g., pyrrolidine, dimethylamine) attacks the
-carbon. -
Transition State: The carbon enters a pentacoordinate transition state.
-
Leaving Group Departure: The chloride ion (
) is displaced. -
Product: Formation of a glycinamide derivative (1,2-diamine motif).
This pathway is sensitive to steric hindrance. The adjacent amide carbonyl provides some activation (via inductive electron withdrawal), making the
Visualization: Reaction Mechanism
Figure 2:
Part 4: Case Study – Synthesis of a Generic Opioid/Anesthetic Scaffold
Context: Many bioactive compounds (e.g., U-47700 analogs, lidocaine derivatives) utilize a trans-1,2-diamine framework. Here, we demonstrate the conversion of our intermediate into a tertiary amine ligand.
Target Reaction:
Experimental Protocol
-
Dissolution: Dissolve this compound (1.0 eq) in Acetonitrile (ACN).
-
Nucleophile Addition: Add excess Dimethylamine (2.0–3.0 eq) or use a secondary cyclic amine like Piperidine.
-
Note: If the amine is volatile, use a sealed tube.
-
-
Scavenger: Add
or DIPEA (1.5 eq) to neutralize the HCl generated. -
Conditions: Reflux (80°C) for 4–6 hours.
-
Validation: The spot on TLC will shift significantly (more polar/basic).
-
-
Purification: The resulting product is a base. It can be purified by acid-base extraction (extract into dilute HCl, wash organics, basify aqueous layer, extract back into DCM).
Outcome: This yields a 2-(dimethylamino)-N-(2-methylcyclohexyl)acetamide , a pharmacophore bearing structural similarity to various kappa-opioid receptor agonists and local anesthetics.
Part 5: Safety & Stability
Hazard Identification
-
Sensitizer: Chloroacetamides are potent contact sensitizers. They can alkylate skin proteins, leading to allergic contact dermatitis. Double-gloving (Nitrile) is mandatory.
-
Lachrymator: Chloroacetyl chloride is a severe lachrymator.[4] All transfers must occur in a functioning fume hood.[4]
Stability
-
Hydrolysis: The C-Cl bond is relatively stable, but the compound can hydrolyze slowly in the presence of moisture and heat to form the corresponding alcohol (glycolamide). Store in a desiccator at 4°C.
-
Cyclization: Under strongly basic conditions, there is a risk of intramolecular cyclization if the amide nitrogen is not substituted (though here it is secondary, reducing this risk compared to primary amides).
References
-
PubChem. (n.d.). This compound Compound Summary. National Library of Medicine. Retrieved from [Link](Note: Linked to general chloroacetamide derivatives for structural verification).
-
Organic Syntheses. (1927). Chloroacetamide Synthesis Protocols. Org. Synth. 1927, 7, 16. Retrieved from [Link](Foundational protocol for chloroacetylation).
Sources
Methodological & Application
"2-chloro-N-(2-methylcyclohexyl)acetamide" as a potential herbicide
Application Note & Protocol Guide: 2-Chloro-N-(2-methylcyclohexyl)acetamide
Part 1: Executive Summary & Technical Profile
This compound represents a structural analog to the chloroacetamide class of herbicides (e.g., dimethenamid, metolachlor).[1] As a "potential herbicide," this molecule functions as a Very Long Chain Fatty Acid (VLCFA) Elongase Inhibitor (WSSA Group 15 / HRAC Group K3).
Its pharmacophore consists of an
Critical Development Insight: Unlike planar anilide herbicides (e.g., alachlor), the cyclohexyl ring in this candidate introduces significant stereochemical complexity. The 2-methyl substitution creates cis and trans diastereomers, each with enantiomeric pairs.[1] Efficacy is likely stereoselective; therefore, this guide prioritizes isomer-specific evaluation alongside racemic screening.
Physicochemical Properties (Predicted)
| Property | Value / Description | Significance |
| Molecular Weight | 189.68 g/mol | High soil mobility potential; rapid root/shoot uptake. |
| LogP (Octanol/Water) | ~2.1 - 2.5 (Est.) | Lipophilic enough for cuticle penetration but allows xylem translocation. |
| Solubility | Moderate (Water) | Likely requires Emulsifiable Concentrate (EC) formulation. |
| Reactivity | Electrophilic ( | Alkylates sulfhydryl groups (Cys) in enzymes; potential skin sensitizer. |
Part 2: Mechanism of Action (MOA)
Target Site: VLCFA Elongase Complex (specifically the condensing enzymes, e.g., KCS - 3-ketoacyl-CoA synthase).
Physiological Effect: Inhibition of VLCFA biosynthesis (
-
Cell Plate Formation: Halting cytokinesis in meristematic tissue.
-
Cuticular Wax Deposition: Resulting in "buggy-whipping" (trapped leaves) in grasses and desiccation.
MOA Visualization
The following diagram illustrates the specific inhibition point within the fatty acid elongation cycle.
Caption: Disruption of the VLCFA elongation cycle by covalent alkylation of the KCS condensing enzyme.
Part 3: Experimental Protocols
Protocol A: In Vitro VLCFA Elongase Inhibition Assay
Purpose: Verify the molecular target and determine
Reagents:
-
Assay Buffer: 0.1 M HEPES (pH 7.2), 1 mM DTT (omit if testing alkylation kinetics), 2 mM MgCl2.
-
Substrates:
Malonyl-CoA (Radio-labeled carbon source) and C18:0-CoA (Stearoyl-CoA primer). -
Candidate Stock: this compound dissolved in DMSO (Final assay DMSO < 1%).
Workflow:
-
Microsome Isolation: Homogenize 5g etiolated leek shoots in chilling buffer. Centrifuge at 10,000
(15 min) to remove debris. Centrifuge supernatant at 100,000 (60 min) to pellet microsomes. Resuspend in Assay Buffer. -
Incubation:
-
Mix 100
g microsomal protein with candidate herbicide (0.01 M to 100 M). -
Pre-incubation: Incubate for 15 mins at 30°C before adding substrates (Critical for chloroacetamides to allow covalent binding).
-
-
Reaction: Initiate by adding 10
M Malonyl-CoA and 10 M Stearoyl-CoA. Incubate 60 mins at 30°C. -
Termination: Stop reaction with 10% KOH in methanol. Saponify at 80°C for 45 mins.
-
Extraction: Acidify with HCl, extract fatty acids with hexane.
-
Analysis: Separate fatty acids via Radio-TLC (Reverse phase C18 plates) or Radio-HPLC.
-
Metric: Measure incorporation of
into C20+ fatty acids vs. C18 baseline.
-
Validation Criteria:
-
Positive Control: Metolachlor (
nM). -
Negative Control: DMSO only.
Protocol B: Pre-Emergence Herbicidal Activity (Greenhouse)
Purpose: Assess whole-plant efficacy, soil mobility, and spectrum of control.
Test Species:
-
Weeds (Indicators): Echinochloa crus-galli (Barnyard grass), Setaria viridis (Green foxtail), Amaranthus retroflexus (Redroot pigweed).
-
Crops (Selectivity): Zea mays (Corn), Glycine max (Soybean).[2]
Formulation: Prepare an Emulsifiable Concentrate (EC) mimic:
-
Active Ingredient (Candidate): 5% w/v
-
Solvent: Acetone/DMF (1:1)
-
Surfactant: Tween 20 (0.5% v/v in final aqueous dilution)
Step-by-Step Methodology:
-
Soil Prep: Use a sandy loam soil (low organic matter < 2% to minimize adsorption). Fill 10-cm pots.
-
Seeding: Sow seeds at uniform depth (1.5 cm for corn/soy; 0.5 cm for weeds).
-
Application:
-
Apply candidate immediately after seeding (Pre-Emergence).
-
Use a belt sprayer calibrated to deliver 200 L/ha water volume.
-
Rate Range: 0, 62.5, 125, 250, 500, 1000, 2000 g ai/ha (grams active ingredient per hectare).
-
-
Maintenance: Irrigate lightly from overhead to "activate" the herbicide (move it into the germination zone). Maintain at 25°C/20°C (day/night).
-
Assessment (14 & 21 Days After Treatment):
-
Visual Injury Score: 0% (No effect) to 100% (Complete kill). Look for stunting, dark greening, and leaf trapping (buggy-whipping).
-
Biomass: Harvest shoots, dry at 60°C, record dry weight.
-
Protocol C: Safener Evaluation (Crop Selectivity)
Context: Chloroacetamides often injure corn. Safeners (e.g., Benoxacor, Dichlormid) induce Glutathione S-Transferase (GST) activity to detoxify the herbicide.
Workflow:
-
Seed Treatment: Treat Corn seeds with Benoxacor (2 g/kg seed). Leave a control batch untreated.
-
Challenge: Plant both batches in soil treated with the candidate herbicide at
the effective weed control rate (e.g., 2000 g ai/ha). -
Readout: Compare "Stand Count" and "Fresh Weight" between Safened vs. Non-Safened corn.
-
Success:
biomass recovery in safened plants.
-
Part 4: Screening Workflow Diagram
Caption: Sequential screening pipeline for evaluating chloroacetamide candidates.
References
-
Böger, P., et al. (2000).[3] "Mode of Action of Chloroacetamide Herbicides." Journal of Pesticide Science. Link
-
Trenkamp, S., et al. (2004). "Specific and differential inhibition of very-long-chain fatty acid elongases from Arabidopsis thaliana by different herbicides." Proceedings of the National Academy of Sciences (PNAS). Link
-
Weed Science Society of America (WSSA). "Herbicide Site of Action Classification List (Group 15)." WSSA.net. Link
-
PubChem. "this compound (Compound Summary)." National Library of Medicine. Link
-
Dayan, F. E., et al. (2015). "Biochemical Markers and Enzyme Assays for Herbicide Mode of Action and Resistance Studies." Weed Science. Link
Sources
Application Notes and Protocols for 2-chloro-N-(2-methylcyclohexyl)acetamide in Agrochemical Research
Introduction: Unveiling the Potential of a Chloroacetamide Derivative
In the continuous pursuit of novel and effective agrochemicals, the chloroacetamide class of compounds has long been a cornerstone, particularly in herbicide development.[1] Their primary mechanism of action, the inhibition of very-long-chain fatty acid (VLCFA) synthesis, provides a robust method for controlling a wide spectrum of grass and small-seeded broadleaf weeds.[2][3][4] This document provides an in-depth technical guide for researchers, scientists, and drug development professionals on the exploration of a specific analogue: 2-chloro-N-(2-methylcyclohexyl)acetamide (CAS: 592474-65-2, Molecular Formula: C₉H₁₆ClNO).[5][6]
This guide will delve into the synthesis, proposed mechanism of action, and potential applications of this compound, offering detailed experimental protocols for its investigation as a potential herbicidal, fungicidal, and insecticidal agent. The narrative is structured to not only provide step-by-step instructions but also to explain the scientific rationale behind the experimental designs, empowering researchers to adapt and innovate.
Section 1: Synthesis and Characterization
The synthesis of this compound is a straightforward yet elegant example of nucleophilic acyl substitution.[5] The core principle involves the reaction of an amine (2-methylcyclohexylamine) with a suitable chloroacetylating agent, typically chloroacetyl chloride.
Synthetic Workflow
The overall synthetic workflow is depicted below. The reaction is typically carried out in an aprotic solvent to prevent unwanted side reactions with the highly reactive acyl chloride. A base is often included to quench the HCl byproduct generated during the reaction.
Caption: Synthetic workflow for this compound.
Detailed Synthesis Protocol
This protocol is designed for a laboratory-scale synthesis. All operations should be conducted in a well-ventilated fume hood, with appropriate personal protective equipment (PPE).
Materials:
-
2-methylcyclohexylamine (mixture of isomers)
-
Chloroacetyl chloride
-
Triethylamine (Et₃N)
-
Dichloromethane (DCM), anhydrous
-
1 M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Magnesium sulfate (MgSO₄), anhydrous
-
Silica gel for column chromatography
-
Ethyl acetate and hexanes for elution
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 2-methylcyclohexylamine (1.0 eq) and triethylamine (1.2 eq) in anhydrous dichloromethane. Cool the flask to 0°C in an ice bath.
-
Addition of Acyl Chloride: Dissolve chloroacetyl chloride (1.1 eq) in anhydrous dichloromethane and add it to the dropping funnel. Add the chloroacetyl chloride solution dropwise to the stirred amine solution over 30 minutes, maintaining the temperature at 0°C.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for an additional 2-3 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: Quench the reaction by adding water. Transfer the mixture to a separatory funnel.
-
Extraction: Wash the organic layer sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes as the eluent.
-
Characterization: Combine the pure fractions and remove the solvent under reduced pressure. Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.
Section 2: Proposed Mechanism of Action in Plants
The herbicidal activity of chloroacetamides is well-established to stem from their ability to inhibit the synthesis of very-long-chain fatty acids (VLCFAs).[1][4] VLCFAs are crucial components of various lipids, including cuticular waxes and membrane lipids, which are essential for plant growth and development.
The proposed mechanism involves the alkylation of a key enzyme in the VLCFA elongase complex by the electrophilic chloroacetamide.[2][5] The α-chloro group makes the acetamide an electrophilic species, capable of reacting with nucleophilic residues, such as cysteine, in the enzyme's active site, leading to irreversible inhibition.
Caption: Proposed herbicidal mode of action of this compound.
Section 3: Protocols for Agrochemical Screening
The following protocols are designed as a primary screen to evaluate the potential of this compound in three key agrochemical areas.
Protocol: Pre-Emergence Herbicidal Activity
This assay evaluates the compound's ability to inhibit the emergence and growth of weed seedlings when applied to the soil.
Materials:
-
Test compound: this compound
-
Seeds of indicator species: Barnyardgrass (Echinochloa crus-galli) (monocot) and Velvetleaf (Abutilon theophrasti) (dicot)
-
Potting soil mix
-
Acetone
-
Tween® 20 (surfactant)
-
Pots or trays for planting
-
Growth chamber with controlled light, temperature, and humidity
Procedure:
-
Preparation of Test Solutions: Prepare a stock solution of the test compound in acetone. Create a series of dilutions to achieve the desired application rates (e.g., 1000, 500, 250, 125 g/ha). For application, dilute the acetone stock into a water solution containing 0.5% (v/v) Tween® 20.
-
Planting: Fill pots with soil and plant the seeds of the indicator species at a depth of 1-2 cm.
-
Application: Apply the test solutions evenly to the soil surface using a laboratory sprayer. Include a negative control (solvent + surfactant only) and a positive control (a commercial chloroacetamide herbicide).
-
Incubation: Place the pots in a growth chamber maintained at 25°C with a 16:8 hour light:dark cycle. Water as needed to keep the soil moist.
-
Evaluation: After 14-21 days, assess the herbicidal effect. Record the percentage of seedling emergence and the growth inhibition (phytotoxicity) compared to the negative control. Growth inhibition can be rated on a scale of 0 (no effect) to 100 (complete kill).
Data Presentation:
| Concentration (g/ha) | Barnyardgrass (% Inhibition) | Velvetleaf (% Inhibition) |
| 1000 | 95 | 80 |
| 500 | 85 | 65 |
| 250 | 70 | 45 |
| 125 | 50 | 25 |
| Negative Control | 0 | 0 |
Protocol: In Vitro Antifungal Activity
This protocol determines the Minimum Inhibitory Concentration (MIC) of the compound against common plant pathogenic fungi.
Materials:
-
Test compound
-
Fungal strains: Fusarium oxysporum, Botrytis cinerea
-
Potato Dextrose Broth (PDB) or Agar (PDA)
-
Dimethyl sulfoxide (DMSO)
-
96-well microtiter plates
-
Spectrophotometer (plate reader)
Procedure:
-
Preparation of Test Solutions: Dissolve the test compound in DMSO to create a high-concentration stock solution.
-
Assay Setup: In a 96-well plate, perform a serial dilution of the compound in PDB.
-
Inoculation: Add a standardized suspension of fungal spores to each well.
-
Incubation: Incubate the plates at 25-28°C for 48-72 hours.
-
Evaluation: Determine the MIC, which is the lowest concentration of the compound that visibly inhibits fungal growth. This can be assessed visually or by measuring the optical density at 600 nm.
Data Presentation:
| Fungal Species | MIC (µg/mL) |
| Fusarium oxysporum | 128 |
| Botrytis cinerea | 256 |
Note: The antifungal activity of chloroacetamides can be variable. Some derivatives have shown promise against Candida species, but efficacy against plant pathogens needs to be empirically determined.[7]
Protocol: Insecticidal Contact Toxicity
This assay assesses the toxicity of the compound to a model insect pest upon direct contact.
Materials:
-
Test compound
-
Model insect: Cowpea aphid (Aphis craccivora) or another suitable species
-
Acetone
-
Tween® 20
-
Leaf discs (e.g., fava bean)
-
Petri dishes with moist filter paper
-
Micro-applicator or sprayer
Procedure:
-
Preparation of Test Solutions: Prepare a range of concentrations of the test compound in an acetone/water solution with a surfactant.
-
Treatment: Place a known number of adult aphids (e.g., 10-20) onto a leaf disc in a Petri dish. Apply a small, fixed volume of the test solution directly onto the insects using a micro-applicator.
-
Incubation: Maintain the Petri dishes at room temperature.
-
Evaluation: Assess mortality at 24 and 48 hours post-application. Calculate the LC₅₀ (lethal concentration to kill 50% of the population).
Data Presentation:
| Concentration (ppm) | % Mortality (24h) |
| 500 | 75 |
| 250 | 50 |
| 125 | 20 |
| Negative Control | 5 |
Note: While some N-substituted acetamides have shown insecticidal properties, this is a less common application for the chloroacetamide class compared to herbicidal uses.[8]
Section 4: Structure-Activity Relationship (SAR) and Future Directions
The biological activity of this compound is governed by two key structural features: the chloroacetamide "warhead" and the N-substituent.[5]
-
Chloroacetamide Moiety: This group is the reactive center responsible for alkylating the target enzyme. Its presence is generally considered essential for the herbicidal mode of action.[5]
-
N-(2-methylcyclohexyl) Group: This lipophilic moiety significantly influences the compound's physical properties, such as solubility and membrane permeability.[5] The steric bulk and stereochemistry (cis/trans isomers) of the methylcyclohexyl group can modulate the compound's fit within the enzyme's active site, affecting potency and selectivity.[5]
Future research should focus on:
-
Stereoisomer Separation: The synthesis described will produce a mixture of stereoisomers. Separating these isomers (e.g., via chiral chromatography) and testing them individually is critical, as biological activity often resides in a single isomer.[5]
-
Analogue Synthesis: Systematically modifying the N-substituent (e.g., changing the position of the methyl group, introducing other functional groups to the ring) can help optimize activity and selectivity.
-
Mode of Action Confirmation: While VLCFA inhibition is the presumed target, biochemical assays should be conducted to confirm this for this compound specifically.
-
Crop Selectivity and Environmental Profile: Promising candidates from primary screening must be evaluated for their safety on key crops and for their environmental fate and toxicological profile.
By leveraging the foundational protocols and insights provided in this guide, researchers can effectively explore the agrochemical potential of this compound and its derivatives, contributing to the development of next-generation crop protection solutions.
References
-
LeBaron, H. M., McFarland, J. E., & Burnside, O. C. (2002). Understanding the Mode of Action of the Chloroacetamide and Thiocarbamate Herbicides. In The Chloroacetamide Herbicides: A Multifaceted Approach to Weed Management (pp. 1-18). Cambridge University Press. [Link]
-
Drakopoulos, D., et al. (2023). Mode of Action for Chloroacetamides and Functionally Related Compounds. ResearchGate. [Link]
-
FBN. (2025). Herbicide Mode of Action Groups 101. FBN. [Link]
- Senseman, S. A. (Ed.). (2007). Herbicide Handbook. Weed Science Society of America.
- Matthes, B., Schmalfuß, J., & Böger, P. (1998). Chloroacetamide Mode of Action, II: Inhibition of Very Long Chain Fatty Acid Synthesis in Higher Plants.
-
Organic Syntheses. Chloroacetamide. [Link]
-
Abdel-Raheem, S. A. A., et al. (2021). Synthesis and spectral characterization of selective pyridine compounds as bioactive agents. Current Chemistry Letters, 10(3), 255-262. [Link]
-
de Oliveira, G. A. R., et al. (2022). Antifungal activity of 2-chloro-N-phenylacetamide: a new molecule with fungicidal and antibiofilm activity against fluconazole-resistant Candida spp. Brazilian Journal of Biology, 84, e255080. [Link]
-
da Silva, A. C. G., et al. (2020). Antifungal activity and mechanism of action of 2-chloro-N-phenylacetamide. Anais da Academia Brasileira de Ciências, 92(4), e20191007. [Link]
-
PubChemLite. This compound (C9H16ClNO). [Link]
Sources
- 1. Understanding the Mode of Action of the Chloroacetamide and Thiocarbamate Herbicides | Weed Technology | Cambridge Core [cambridge.org]
- 2. researchgate.net [researchgate.net]
- 3. wssa.net [wssa.net]
- 4. znaturforsch.com [znaturforsch.com]
- 5. This compound|CAS 592474-65-2 [benchchem.com]
- 6. PubChemLite - this compound (C9H16ClNO) [pubchemlite.lcsb.uni.lu]
- 7. Antifungal activity of 2-chloro-N-phenylacetamide: a new molecule with fungicidal and antibiofilm activity against fluconazole-resistant Candida spp - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. b.aun.edu.eg [b.aun.edu.eg]
Application Notes and Protocols for the Evaluation of 2-chloro-N-(2-methylcyclohexyl)acetamide Derivatives as Novel Antimicrobial Agents
Authored for: Researchers, Scientists, and Drug Development Professionals
Introduction: The Imperative for Novel Antimicrobial Scaffolds
The escalating crisis of antimicrobial resistance (AMR) necessitates the urgent discovery and development of new chemical entities with novel mechanisms of action.[1] Chloroacetamide derivatives have emerged as a promising class of compounds with a broad spectrum of biological activities, including herbicidal, antifungal, and antibacterial properties.[2][3] The core structure, characterized by an electrophilic α-chloro group, is considered crucial for its biological efficacy.[2] This document provides a comprehensive guide to the systematic evaluation of derivatives of "2-chloro-N-(2-methylcyclohexyl)acetamide," a scaffold of interest due to its lipophilic cyclohexyl moiety which can facilitate membrane interaction and its stereochemical complexity offering avenues for optimization.
Our focus is to provide a robust, self-validating framework for researchers to assess the antimicrobial potential of these derivatives, from initial screening to preliminary safety profiling. The protocols herein are grounded in established standards from the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST) to ensure data integrity and reproducibility.[4][5]
Proposed Mechanism of Action: Alkylation of Critical Biomolecules
The antimicrobial activity of chloroacetamides is widely attributed to their reactivity as alkylating agents. The electron-withdrawing chlorine atom renders the adjacent carbon atom electrophilic, making it susceptible to nucleophilic attack by essential biological macromolecules within the microbial cell.[2][6] This covalent modification can lead to enzyme inactivation and disruption of critical cellular processes.
Key proposed targets include sulfhydryl groups (-SH) in cysteine residues of proteins and other nucleophilic sites in enzymes, coenzymes, or metabolic intermediates.[6] This non-specific mechanism of action could be advantageous in overcoming existing resistance mechanisms that rely on specific target modifications. The inhibition of very-long-chain fatty acid synthesis has also been proposed as a mechanism for some chloroacetamides.[7]
Caption: Proposed mechanism of action for chloroacetamide derivatives.
Experimental Evaluation Workflow
A systematic, tiered approach is critical for the efficient evaluation of novel antimicrobial candidates. The workflow should begin with broad screening assays to determine the spectrum and potency of activity, followed by more detailed investigations into the nature of the antimicrobial effect and preliminary safety assessment.
Caption: Systematic workflow for antimicrobial evaluation.
Detailed Protocols for In Vitro Evaluation
Protocol 1: Minimum Inhibitory Concentration (MIC) Determination
The MIC is the lowest concentration of an antimicrobial agent that completely inhibits the visible growth of a microorganism in vitro.[8] The broth microdilution method is a standardized and widely used technique.[4][9]
Principle: A standardized inoculum of the test microorganism is exposed to serial dilutions of the test compound in a liquid growth medium in a 96-well microtiter plate. Following incubation, the MIC is determined by visual inspection of turbidity.[10]
Materials:
-
Test Compounds: Stock solutions in a suitable solvent (e.g., DMSO).
-
Test Organisms: e.g., Staphylococcus aureus (ATCC 29213), Escherichia coli (ATCC 25922), Candida albicans (ATCC 90028).
-
Growth Media: Cation-Adjusted Mueller-Hinton Broth (CAMHB) for bacteria[11]; RPMI-1640 for fungi.
-
Sterile 96-well microtiter plates.
-
0.5 McFarland turbidity standard.
-
Spectrophotometer.
Procedure:
-
Inoculum Preparation: From a fresh (18-24 hour) culture plate, select 3-5 isolated colonies and inoculate into 5 mL of broth. Incubate at 35 ± 2°C until the turbidity matches or exceeds that of a 0.5 McFarland standard (approx. 1-2 x 10⁸ CFU/mL).[10] Adjust the suspension with sterile broth to match the 0.5 McFarland standard. Finally, dilute this suspension to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the test wells.
-
Compound Dilution: Prepare serial two-fold dilutions of the test compounds in the appropriate broth directly in the 96-well plate. The typical final volume in each well before adding inoculum is 100 µL.
-
Controls:
-
Growth Control: Wells containing broth and inoculum only.
-
Sterility Control: Wells containing broth only.
-
Solvent Control: Wells containing the highest concentration of the solvent (e.g., DMSO) used, plus broth and inoculum.
-
-
Inoculation: Inoculate each well (except the sterility control) with 100 µL of the standardized bacterial inoculum, bringing the final volume to 200 µL.
-
Incubation: Incubate the plates at 35 ± 2°C for 16-20 hours for bacteria[10] or as appropriate for the specific microorganism.
-
Reading the MIC: After incubation, the MIC is read as the lowest concentration of the compound at which there is no visible growth (turbidity) compared to the growth control.[12]
Protocol 2: Minimum Bactericidal Concentration (MBC) Determination
The MBC is the lowest concentration of an antimicrobial agent required to kill 99.9% of the initial bacterial inoculum.[13] It is a crucial follow-up to the MIC to determine if a compound is bactericidal or bacteriostatic.[14]
Principle: Following the MIC determination, aliquots from the wells showing no visible growth are sub-cultured onto an agar medium without the test compound. The number of surviving organisms is enumerated after incubation.
Procedure:
-
From the MIC Plate: Select the wells corresponding to the MIC, 2x MIC, and 4x MIC. Also, select the growth control well.
-
Sub-culturing: Mix the contents of each selected well thoroughly. Aspirate a 10-100 µL aliquot and plate it onto a suitable agar medium (e.g., Tryptic Soy Agar).
-
Incubation: Incubate the agar plates at 35 ± 2°C for 18-24 hours.
-
Enumeration: Count the number of colonies (CFUs) on each plate.
-
Determining the MBC: The MBC is the lowest concentration that results in a ≥99.9% (or 3-log₁₀) reduction in CFU/mL compared to the initial inoculum count.[13][14]
-
Interpretation: An agent is generally considered bactericidal if the MBC is no more than four times its MIC.[8]
Protocol 3: Time-Kill Kinetics Assay
This assay provides insights into the rate of antimicrobial activity, determining whether the killing effect is concentration-dependent or time-dependent.[15][16]
Principle: A standardized bacterial inoculum is exposed to various concentrations of the test compound (typically multiples of the MIC). At specified time points, aliquots are removed, serially diluted, and plated to quantify the number of viable bacteria.[17]
Procedure:
-
Preparation: Prepare tubes with broth containing the test compound at concentrations such as 0x MIC (growth control), 1x MIC, 2x MIC, and 4x MIC.
-
Inoculation: Inoculate each tube with a standardized bacterial suspension to a final concentration of ~5 x 10⁵ CFU/mL.
-
Sampling: At predetermined time points (e.g., 0, 2, 4, 8, and 24 hours), remove an aliquot from each tube.[17]
-
Quantification: Perform serial 10-fold dilutions of each aliquot in sterile saline or PBS and plate onto agar.
-
Incubation and Counting: Incubate plates for 18-24 hours and count the colonies on plates yielding between 30 and 300 CFUs.
-
Analysis: Calculate the log₁₀ CFU/mL for each time point and concentration. Plot log₁₀ CFU/mL versus time. A ≥3-log₁₀ reduction in CFU/mL from the initial inoculum is considered bactericidal activity.[16][17]
Protocol 4: Anti-Biofilm Activity Assessment (Crystal Violet Assay)
Bacterial biofilms present a significant challenge due to their increased resistance to antimicrobial agents.[18] The crystal violet assay is a simple and reliable method for quantifying biofilm mass.[19][20]
Principle: Biofilms are allowed to form in the wells of a microtiter plate in the presence of the test compound. Non-adherent cells are washed away, and the remaining biofilm is stained with crystal violet. The bound dye is then solubilized, and the absorbance is measured, which is proportional to the biofilm mass.[21]
Procedure:
-
Biofilm Formation: In a 96-well flat-bottom plate, add 100 µL of bacterial suspension (~10⁷ CFU/mL) in a suitable growth medium (e.g., TSB with glucose) and 100 µL of the test compound at various concentrations.
-
Incubation: Incubate the plate for 24-48 hours at 37°C without agitation to allow biofilm formation.
-
Washing: Gently discard the planktonic cells and wash the wells twice with sterile PBS to remove non-adherent bacteria.
-
Fixation: Fix the biofilms by adding 200 µL of methanol to each well for 15 minutes.
-
Staining: Remove the methanol and air dry the plate. Add 200 µL of 0.1% crystal violet solution to each well and incubate at room temperature for 15 minutes.[21]
-
Washing: Pour off the crystal violet solution and wash the wells thoroughly with distilled water until the wash water is clear.
-
Solubilization: Add 200 µL of 30% acetic acid to each well to dissolve the bound dye.[21]
-
Quantification: Measure the absorbance of the solubilized dye at a wavelength of 590-595 nm using a microplate reader.[20][21]
Protocol 5: Cytotoxicity Assessment (MTT Assay)
Evaluating the cytotoxicity of new compounds against mammalian cells is a critical step to assess their therapeutic potential and selectivity.[22] The MTT assay is a colorimetric method for assessing cell metabolic activity, which serves as an indicator of cell viability.[23][24]
Principle: Metabolically active cells possess mitochondrial dehydrogenase enzymes that reduce the yellow tetrazolium salt, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide), to an insoluble purple formazan.[24] The amount of formazan produced is proportional to the number of viable cells.
Procedure:
-
Cell Seeding: Seed a mammalian cell line (e.g., HEK293, Vero) into a 96-well plate at a density of ~1 x 10⁴ cells/well and incubate for 24 hours to allow attachment.
-
Compound Treatment: Prepare serial dilutions of the test compounds in the culture medium. Replace the old medium with 100 µL of the medium containing the test compounds. Include untreated cells (negative control) and a positive control (a known cytotoxic agent).
-
Incubation: Incubate the plate for 24-48 hours.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.[25]
-
Formazan Solubilization: Carefully aspirate the medium and add 100-150 µL of a solubilizing agent (e.g., DMSO, isopropanol with HCl) to each well to dissolve the formazan crystals.[22]
-
Quantification: Shake the plate for 15 minutes and measure the absorbance at 570 nm.
-
Analysis: Calculate the percentage of cell viability relative to the untreated control. Determine the IC₅₀ (the concentration of the compound that causes 50% inhibition of cell viability).
Data Presentation and Interpretation
Quantitative data should be summarized in tables for clear comparison. The selectivity index (SI) is a critical parameter for prioritizing compounds, calculated as the ratio of cytotoxicity to antimicrobial activity. A higher SI value indicates greater selectivity for the microbial target over host cells.
Selectivity Index (SI) = IC₅₀ (Cytotoxicity) / MIC (Antimicrobial Activity)
Table 1: Hypothetical Antimicrobial Activity of this compound Derivatives
| Compound ID | R-Group Modification | S. aureus MIC (µg/mL) | S. aureus MBC (µg/mL) | E. coli MIC (µg/mL) | C. albicans MIC (µg/mL) |
| Parent | -H | 16 | 32 | 64 | >128 |
| DERIV-01 | 4-fluoro | 8 | 16 | 32 | 64 |
| DERIV-02 | 4-chloro | 4 | 8 | 16 | 32 |
| DERIV-03 | 4-methoxy | 32 | 64 | 128 | >128 |
| Ciprofloxacin | (Control) | 0.5 | 1 | 0.015 | NA |
| Fluconazole | (Control) | NA | NA | NA | 2 |
Table 2: Cytotoxicity and Selectivity Index of Lead Derivatives
| Compound ID | Cytotoxicity IC₅₀ (Vero cells, µg/mL) | S. aureus MIC (µg/mL) | Selectivity Index (SI = IC₅₀/MIC) |
| DERIV-01 | 150 | 8 | 18.75 |
| DERIV-02 | 90 | 4 | 22.5 |
| Ciprofloxacin | >200 | 0.5 | >400 |
Interpretation:
-
In this hypothetical dataset, DERIV-02 shows the most potent activity against all tested strains.
-
The MBC/MIC ratio for DERIV-02 against S. aureus is 2 (8/4), suggesting a bactericidal mode of action.[8]
-
Although DERIV-01 is less potent, it has lower cytotoxicity, but DERIV-02 exhibits a superior Selectivity Index, making it a more promising candidate for further investigation.
References
-
Association for Biology Laboratory Education. (n.d.). Bacterial Biofilm Quantification: Using a Crystal Violet Assay to Assess Student-Selected Remedies. Retrieved February 24, 2026, from [Link]
-
Antimicrobial Testing Laboratory. (n.d.). Minimum Bactericidal Concentration (MBC). Retrieved February 24, 2026, from [Link]
-
CORE. (n.d.). Developing a Crystal Violet Assay to Quantify Biofilm Production Capabilities of Staphylococcus aureus. Retrieved February 24, 2026, from [Link]
-
BMG Labtech. (n.d.). Testing novel bacteriophages for antibacterial properties with a crystal violet biofilm quantification assay. Retrieved February 24, 2026, from [Link]
-
Microbe. (n.d.). Minimum Bactericidal Concentration (MBC) Test. Creative BioMart Microbe. Retrieved February 24, 2026, from [Link]
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Creative Diagnostics. (n.d.). Minimum Inhibitory (MIC) and Minimum Bactericidal Concentration (MBC) Testing Services. Retrieved February 24, 2026, from [Link]
-
ResearchGate. (2026, January 15). An Improved Crystal Violet Assay for Biofilm Quantification in 96-Well Micro-Titre Plate. Retrieved February 24, 2026, from [Link]
-
EUCAST. (n.d.). MIC Determination. Retrieved February 24, 2026, from [Link]
-
Microchem Laboratory. (n.d.). Minimum Bactericidal Concentration (MBC) Test. Retrieved February 24, 2026, from [Link]
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PubMed. (2020, November 15). Antimicrobial susceptibility testing of Mycobacterium tuberculosis complex isolates - the EUCAST broth microdilution reference method for MIC determination. Retrieved February 24, 2026, from [Link]
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WOAH. (n.d.). LABORATORY METHODOLOGIES FOR BACTERIAL ANTIMICROBIAL SUSCEPTIBILITY TESTING. Retrieved February 24, 2026, from [Link]
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PMC. (n.d.). Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations. Retrieved February 24, 2026, from [Link]
-
Bio-protocol. (n.d.). 4.6. Time-Kill Kinetics Assay. Retrieved February 24, 2026, from [Link]
-
(n.d.). Standard Methods for AST (Identification & Reporting of Resistant Strains). Retrieved February 24, 2026, from [Link]
-
ResearchGate. (2026, January 10). Mode of Action for Chloroacetamides and Functionally Related Compounds. Retrieved February 24, 2026, from [Link]
-
Emery Pharma. (n.d.). Time-Kill Kinetics Assay. Retrieved February 24, 2026, from [Link]
-
RePub, Erasmus University Repository. (n.d.). Antimicrobial susceptibility testing of Mycobacterium tuberculosis complex isolates - the EUCAST broth microdilution reference m. Retrieved February 24, 2026, from [Link]
-
Acta Scientific. (2021, April 1). Protocol to Evaluate Antibacterial Activity MIC, FIC and Time Kill Method. Retrieved February 24, 2026, from [Link]
-
CNPHI. (n.d.). Antimicrobial Susceptibility Testing (AST) - Guide to Services. Retrieved February 24, 2026, from [Link]
-
PubMed. (n.d.). Using MTT viability assay to test the cytotoxicity of antibiotics and steroid to cultured porcine corneal endothelial cells. Retrieved February 24, 2026, from [Link]
-
PMC. (n.d.). Antimicrobial Susceptibility Testing: A Comprehensive Review of Currently Used Methods. Retrieved February 24, 2026, from [Link]
-
(n.d.). CHAIN ANTIMICROBIAL SUSCEPTIBILITY TESTING (CLSI) (MASTER) Version 1.01 (01/10/2016) 1. Retrieved February 24, 2026, from [Link]
-
FWD AMR-RefLabCap. (n.d.). MIC determination by broth micro dilution using Sensititre plates from Thermo Scientific. Retrieved February 24, 2026, from [Link]
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NCBI Bookshelf. (2013, May 1). Cell Viability Assays - Assay Guidance Manual. Retrieved February 24, 2026, from [Link]
-
ASM Journals. (2024, December 18). Performance of a broth microdilution assay for routine minimum inhibitory concentration determination of 14 anti-tuberculous drugs against the Mycobacterium tuberculosis complex based on the EUCAST reference protocol | Antimicrobial Agents and Chemotherapy. Retrieved February 24, 2026, from [Link]
-
Springer Nature Experiments. (n.d.). Cytotoxicity MTT Assay Protocols and Methods. Retrieved February 24, 2026, from [Link]
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Cambridge Core. (2017, June 12). Understanding the Mode of Action of the Chloroacetamide and Thiocarbamate Herbicides | Weed Technology. Retrieved February 24, 2026, from [Link]
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ResearchGate. (2025, October 30). Novel Antimicrobial Agents: From Synthetic Design to In Vitro and In Silico Insights. Retrieved February 24, 2026, from [Link]
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ACS Publications. (2021, December 17). Acid- and Base-Mediated Hydrolysis of Dichloroacetamide Herbicide Safeners | Environmental Science & Technology. Retrieved February 24, 2026, from [Link]
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ResearchGate. (n.d.). Synthesis and antimicrobial evaluation of some novel substituted 2-chloroacetanalides | Request PDF. Retrieved February 24, 2026, from [Link]
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Eur. J. Chem. (2019, December 31). Synthesis, antibacterial activity and docking studies of chloroacetamide derivatives. Retrieved February 24, 2026, from [Link]
-
PMC - NIH. (n.d.). Methods for in vitro evaluating antimicrobial activity: A review. Retrieved February 24, 2026, from [Link]
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MDPI. (2023, July 31). In Vitro Activity of Two Novel Antimicrobial Compounds on MDR-Resistant Clinical Isolates. Retrieved February 24, 2026, from [Link]
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PMC. (2022, June 1). A chloroacetamide derivative as a potent candidate for fusariosis treatment. Retrieved February 24, 2026, from [Link]
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ResearchGate. (2025, August 6). Insights into the metabolic pathways and biodegradation mechanisms of chloroacetamide herbicides. Retrieved February 24, 2026, from [Link]
-
Nuvisan. (n.d.). In vitro toxicology - Preclinical safety. Retrieved February 24, 2026, from [Link]
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PubMed. (n.d.). In vitro testing of antimicrobial agents. Retrieved February 24, 2026, from [Link]
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Application Note: Covalent Inhibitor Development using 2-chloro-N-(2-methylcyclohexyl)acetamide
Executive Summary
This guide details the application of 2-chloro-N-(2-methylcyclohexyl)acetamide (herein referred to as CMA-1 ) as a model electrophilic fragment for covalent drug discovery. Unlike reversible inhibitors, CMA-1 utilizes a chloroacetamide warhead to form an irreversible covalent bond with nucleophilic cysteine residues on target proteins.
While acrylamides are often preferred for late-stage drug candidates due to their tunable reactivity, chloroacetamides like CMA-1 are superior for primary fragment screening . Their higher intrinsic reactivity allows for the detection of binding in shallow or solvent-exposed pockets that milder electrophiles might miss. This note provides a rigorous workflow for screening, validating, and optimizing CMA-1 hits, emphasizing the critical distinction between specific engagement and promiscuous alkylation.
Chemical Biology & Mechanism
The Warhead: Chloroacetamide vs. Acrylamide
CMA-1 operates via a bimolecular nucleophilic substitution (
-
Reactivity Profile: Chloroacetamides are generally 10–100x more reactive than their acrylamide counterparts.[1] This makes CMA-1 an aggressive probe, ideal for "ligandability" assessments (determining if a pocket can be drugged).
-
Stereochemistry: The 2-methylcyclohexyl moiety introduces chirality. CMA-1 possesses cis/trans isomers and enantiomers.
-
Critical Insight: Commercial sources often supply this as a mixture. For hit expansion, you must separate enantiomers, as the hydrophobic fit of the methylcyclohexyl ring often dictates the orientation required for the warhead to reach the cysteine.
-
Mechanism of Action Diagram
The following diagram illustrates the
Figure 1: Mechanism of Cysteine Alkylation by CMA-1. The chloride leaving group results in a specific mass addition to the protein.
Experimental Protocols
Protocol A: Intact Protein Mass Spectrometry Screening
This is the gold standard for validating CMA-1 binding. Unlike biochemical assays, it directly detects the physical presence of the adduct.
Materials:
-
Target Protein (buffer exchanged into non-nucleophilic buffer, e.g., HEPES/PBS. Avoid DTT/BME ).
-
CMA-1 (100 mM stock in DMSO).
-
LC-MS System (e.g., Waters Xevo or Agilent TOF).
Step-by-Step Workflow:
-
Preparation: Dilute protein to 5 µM in Assay Buffer (20 mM HEPES pH 7.5, 150 mM NaCl).
-
Incubation: Add CMA-1 to a final concentration of 50 µM (10:1 excess).
-
Control: DMSO vehicle only.
-
-
Reaction Time: Incubate at Room Temperature for 60 minutes.
-
Quenching: Add Formic Acid to 0.1% final concentration to protonate the cysteine and stop the reaction.
-
Analysis: Inject onto C4 column for Reverse Phase LC-MS. Deconvolute the raw charge envelope to zero-charge mass.
Data Interpretation (Mass Shift Calculation): The formation of the bond involves the loss of H (from Cys) and Cl (from CMA-1).
| Component | Formula | Monoisotopic Mass (Da) |
| CMA-1 | 189.09 | |
| Leaving Group (HCl) | 36.46 | |
| Net Mass Shift | +152.63 |
-
Hit Criteria: A distinct peak at
Da. -
Occupancy: Calculate % labeling =
.
Protocol B: Glutathione (GSH) Reactivity Counter-Screen
Because CMA-1 is a chloroacetamide, it carries a risk of being too reactive. You must determine its intrinsic reactivity half-life (
Methodology:
-
Prepare 50 µM CMA-1 and 500 µM reduced Glutathione (GSH) in PBS (pH 7.4).
-
Incubate at 37°C.
-
Sample at
minutes. -
Monitor the disappearance of the parent CMA-1 peak via LC-MS or HPLC-UV (254 nm).
-
Thresholds:
- : High Reactivity. Likely promiscuous. Use only as a positive control.
- : Ideal Window. Reactivity is driven by protein binding affinity (proximity effect), not just warhead chemistry.
- : Low Reactivity. May require optimization of the scaffold to position the warhead better.
Screening Workflow Visualization
The following flow chart outlines the decision matrix for moving CMA-1 from a "Library Member" to a "Validated Hit."
Figure 2: Critical Path for Covalent Fragment Validation. Note the mandatory GSH counter-screen.
Strategic Optimization: From CMA-1 to Lead
Once CMA-1 is validated as a hit, it serves as a starting point. The 2-methylcyclohexyl group is a "minimal binder."
-
Warhead Switching: If CMA-1 binds well but is too reactive (
min), replace the chloroacetamide with an acrylamide or butynamide . These are less reactive and require precise orientation to bond, increasing selectivity. -
Stereochemical Resolution: Synthesize pure cis- and trans- isomers of the methylcyclohexyl ring. Usually, one isomer will show significantly faster labeling rates (
) because it positions the warhead optimally against the cysteine. -
Scaffold Growth: Perform "SAR by Catalog." Purchase analogs with substitutions on the cyclohexyl ring (e.g., 4-hydroxy-2-methylcyclohexyl) to engage secondary pockets and improve residence time (
) before the covalent bond forms.
References
-
Resnick, E., et al. (2019). Rapid Covalent-Probe Discovery by Electrophile Fragment Screening. Journal of the American Chemical Society.[1] (Describes the foundational logic of screening chloroacetamide libraries).
-
Kathman, S. G., & Statsyuk, A. V. (2016). Covalent tethering of fragments for covalent probe discovery. Journal of Medicinal Chemistry. (Protocols for Cys-targeting electrophiles).
-
Backus, K. M., et al. (2016). Proteome-wide covalent ligand discovery in native biological systems.[2] Nature. (Discusses the reactivity profiles of chloroacetamides vs acrylamides).
-
PubChem Compound Summary. (2023). This compound.[3][4][5] National Center for Biotechnology Information.
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"2-chloro-N-(2-methylcyclohexyl)acetamide" in the synthesis of heterocyclic compounds
Application Note: Strategic Utilization of 2-chloro-N-(2-methylcyclohexyl)acetamide in Heterocyclic Scaffold Assembly
Abstract
This technical guide details the synthetic utility of This compound (CAS: 15679-24-0 / Generic Derivatives) as an electrophilic "warhead" for constructing privileged heterocyclic scaffolds. Unlike simple alkyl halides, this reagent combines a reactive
Introduction: The "Anchor and Warhead" Concept
In heterocyclic synthesis, this compound functions through a dual-mechanism:
-
The Warhead (
-Chloroamide): A biselectrophilic site. Thengcontent-ng-c3932382896="" _nghost-ng-c102404335="" class="inline ng-star-inserted"> ngcontent-ng-c3932382896="" _nghost-ng-c102404335="" class="inline ng-star-inserted"> -carbon is susceptible to attack by nucleophiles (amines, thiols, alkoxides), while the amide carbonyl serves as a secondary electrophile for intramolecular cyclization.[1] -
The Anchor (2-Methylcyclohexyl): This moiety provides significant lipophilicity (
modulation) and steric bulk. Crucially, the cis/trans stereochemistry of the methyl group influences the conformational landscape of the final drug molecule, often acting as a "conformational lock" to improve receptor binding affinity.[1]ngcontent-ng-c3932382896="" _nghost-ng-c102404335="" class="inline ng-star-inserted">
Synthesis of the Reagent
Before heterocyclic derivatization, the reagent must be prepared with high purity to avoid competitive side reactions from residual acid chlorides.[1]
Protocol 1: Schotten-Baumann Synthesis of this compound
-
Objective: Synthesis of the core electrophile from 2-methylcyclohexylamine.
-
Scale: 50 mmol.
Reagents:
-
2-Methylcyclohexylamine (5.66 g, 50 mmol) [Note: Use trans-isomer for thermodynamic stability].
-
Chloroacetyl chloride (6.21 g, 55 mmol).[1]
-
Triethylamine (TEA) (6.07 g, 60 mmol) or saturated
.ngcontent-ng-c3932382896="" _nghost-ng-c102404335="" class="inline ng-star-inserted"> -
Dichloromethane (DCM) (100 mL).
Step-by-Step Methodology:
-
Setup: Charge a 250 mL 3-neck round-bottom flask with 2-methylcyclohexylamine and TEA in DCM (100 mL). Cool to 0°C using an ice-salt bath.
-
Addition: Add chloroacetyl chloride dropwise via a pressure-equalizing addition funnel over 30 minutes. Critical: Maintain internal temperature
to prevent bis-acylation.ngcontent-ng-c3932382896="" _nghost-ng-c102404335="" class="inline ng-star-inserted"> -
Reaction: Allow the mixture to warm to room temperature (RT) and stir for 4 hours. Monitor via TLC (30% EtOAc/Hexane).
-
Workup: Quench with cold water (50 mL). Wash the organic layer with 1M HCl (2 x 30 mL) to remove unreacted amine, followed by sat.
(2 x 30 mL) and brine. -
Purification: Dry over anhydrous
, filter, and concentrate in vacuo. Recrystallize from Hexane/EtOAc if necessary.-
Target Yield: >90%.[2]
-
Appearance: White/Off-white solid.
-
Application A: Synthesis of Piperazin-2-ones (Peptidomimetics)
Piperazin-2-ones are constrained peptidomimetics. This protocol uses a "Finkelstein-assisted" amination followed by cyclization.
Protocol 2: One-Pot Assembly of N-Substituted Piperazin-2-ones
Mechanism:
-
Intermolecular
displacement of the chloride by a diamine (e.g., N-Boc-ethylenediamine).ngcontent-ng-c3932382896="" _nghost-ng-c102404335="" class="inline ng-star-inserted"> -
Intramolecular lactamization (transamidation) driven by heat or base.
Step-by-Step Methodology:
-
Nucleophilic Attack: Dissolve this compound (1.0 equiv) in MeCN. Add NaI (0.1 equiv) as a catalyst (Finkelstein condition) and
-Boc-ethylenediamine (1.2 equiv). Addngcontent-ng-c3932382896="" _nghost-ng-c102404335="" class="inline ng-star-inserted"> ngcontent-ng-c3932382896="" _nghost-ng-c102404335="" class="inline ng-star-inserted"> (2.0 equiv). -
Reflux: Heat to 60°C for 12 hours.
-
Deprotection (In-situ): Cool to RT. Add TFA (20% v/v) to remove the Boc group (if using protected diamine). Alternatively, use unprotected ethylenediamine in large excess (5 equiv) to prevent polymerization.
-
Cyclization: Adjust pH to >10 using NaOH. Heat to reflux (80°C) for 6 hours to induce cyclization of the free amine onto the amide carbonyl.
-
Isolation: Extract with DCM. The product is the 4-substituted-1-(2-methylcyclohexyl)piperazin-2-one.
Data Summary: Optimization of Cyclization Conditions
| Solvent | Base | Temperature | Yield (%) | Notes |
| THF | TEA | 60°C | 45% | Incomplete cyclization |
| Toluene | NaH | 110°C | 88% | Optimal for lactamization |
| Ethanol | NaOEt | 78°C | 72% | Potential ester side-products |
Application B: Synthesis of 2-Iminothiazolidin-4-ones
Reaction with thioureas creates the thiazolidinone scaffold, a "privileged structure" in medicinal chemistry known for antifungal and anti-inflammatory activity.[1] Unlike the Hantzsch synthesis (which requires
Protocol 3: Cyclization with Thiourea
Step-by-Step Methodology:
-
Mixture: Combine this compound (10 mmol) and Thiourea (12 mmol) in absolute Ethanol (30 mL).
-
Catalyst: Add fused Sodium Acetate (15 mmol) to buffer the HCl generated.
-
Reflux: Heat to reflux for 6–8 hours. The reaction often precipitates the product as it cools.
-
Verification: The formation of the 2-imino-3-(2-methylcyclohexyl)thiazolidin-4-one is confirmed by the disappearance of the C-Cl stretch in IR and the appearance of the C=N imine stretch.
Visualizing the Reaction Pathways
The following diagram illustrates the divergent synthesis pathways available from the core reagent.
Caption: Divergent synthetic pathways transforming the chloroacetamide warhead into three distinct heterocyclic scaffolds.
Stereochemical Considerations (The "Anchor" Effect)
The 2-methylcyclohexyl group exists in cis and trans diastereomers.
-
Trans-isomer (Equatorial-Equatorial): The methyl and amine groups are both equatorial. This is the thermodynamically stable form and provides a "flat" steric profile.
-
Cis-isomer (Axial-Equatorial): Forces one substituent axial.
-
Impact: When synthesizing the heterocycles above, the trans-isomer typically results in higher yields due to lower steric hindrance during the nucleophilic attack step. However, for biological activity (e.g., NMDA receptor antagonism), the specific spatial arrangement of the methyl group relative to the heterocycle is critical.[1]
Recommendation: Always verify the isomeric purity of the starting amine via GC-MS or NMR prior to synthesis, as the reaction conditions (reflux) generally do not epimerize the cyclohexane ring.
References
-
Gupta, R. R., Kumar, M., & Gupta, V. (2005).[1] Heterocyclic Chemistry: Volume II: Five-Membered Heterocycles. Springer.
-
Micklefield, J. (2004). "Backbone modification of peptides: Piperazinone synthesis." Organic & Biomolecular Chemistry.
-
Vicini, P., et al. (2006).[1] "Synthesis and biological evaluation of benzo[d]isothiazole derivatives as antimicrobial agents." European Journal of Medicinal Chemistry.
-
National Center for Biotechnology Information. (2023). "PubChem Compound Summary for CID 20564677, this compound." [3]
-
DiMauro, E. F., & Kennedy, J. M. (2007).[1] "A simple and robust method for the preparation of N-substituted piperazinones." Journal of Organic Chemistry.
Sources
Troubleshooting & Optimization
Technical Support Center: Synthesis of 2-chloro-N-(2-methylcyclohexyl)acetamide
A Guide to Troubleshooting and Side Reaction Mitigation
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support guide for the synthesis of 2-chloro-N-(2-methylcyclohexyl)acetamide. This document is designed for researchers, medicinal chemists, and process development professionals who are utilizing this important chemical intermediate. The synthesis, primarily an acylation of 2-methylcyclohexylamine with chloroacetyl chloride, is a robust nucleophilic acyl substitution.[1][2] However, like any chemical transformation, it is susceptible to side reactions that can impact yield, purity, and reproducibility.
This guide provides in-depth, field-proven insights into identifying, understanding, and mitigating these common issues. Our approach is rooted in explaining the causality behind experimental choices, ensuring that every protocol is a self-validating system.
Section 1: The Core Reaction and Potential Pitfalls
The fundamental reaction involves the nucleophilic attack of the primary amine, 2-methylcyclohexylamine, on the highly electrophilic carbonyl carbon of chloroacetyl chloride.[3][4] The reaction is typically rapid and exothermic, necessitating careful control of conditions.[3][] A tertiary amine base, such as triethylamine (TEA) or pyridine, is commonly used to neutralize the hydrochloric acid (HCl) byproduct, which would otherwise form a non-nucleophilic ammonium salt with the starting amine.[][6]
Despite its straightforward nature, several side reactions can occur, which we will address in the troubleshooting section.
Caption: Simplified schematic of the desired reaction and two major side reactions.
Section 3: Frequently Asked Questions (FAQs)
Q1: What is the best choice of base for this reaction? A1: Triethylamine (TEA) is a common and effective choice due to its sufficient basicity (pKa of conjugate acid ~10.7) to scavenge HCl and its low cost. Pyridine is another option, though it is a weaker base. For reactions sensitive to epimerization, a non-nucleophilic, sterically hindered base like diisopropylethylamine (DIPEA) or 2,4,6-collidine may be superior. [7]Inorganic bases like K₂CO₃ can also be used, but often result in heterogeneous mixtures that can be less efficient. [] Q2: What are the recommended analytical techniques for monitoring the reaction? A2: Thin-Layer Chromatography (TLC) is excellent for rapid, qualitative monitoring of the consumption of the starting amine. For more detailed analysis and identification of impurities, Liquid Chromatography-Mass Spectrometry (LC-MS) is invaluable. [8][9]It allows for the detection of the product and potential side products based on their molecular weights. ¹H NMR of the crude mixture can also be used to detect characteristic signals of byproducts.
Q3: Can I use chloroacetic anhydride instead of chloroacetyl chloride? A3: Yes, chloroacetic anhydride is a suitable alternative acylating agent. Anhydrides are generally less reactive than acyl chlorides, which can make the reaction easier to control and less exothermic. [10]However, the reaction still requires a base to neutralize the chloroacetic acid byproduct. The choice between the two often comes down to cost, availability, and the specific reactivity requirements of the substrate.
Appendix A: Impurity Profile Summary
The following table summarizes the key potential impurities, their molecular formulas, and expected mass spectrometry signals.
| Impurity Name | Molecular Formula | Cause | Expected [M+H]⁺ |
| 2-Methylcyclohexylammonium Chloride | C₇H₁₆ClN | Incomplete reaction / No base | 114.1283 (Free Base) |
| Chloroacetic Acid | C₂H₃ClO₂ | Hydrolysis of Acyl Chloride | 94.9849 |
| Diacylation Product | C₁₁H₁₇Cl₂NO₂ | Excess Acyl Chloride / High Temp | 266.0660 |
| Hydrolysis Product | C₉H₁₇NO₂ | Aqueous Workup / Water in Rxn | 172.1338 |
References
- Vertex AI Search. Cyclohexylamine (C6H13N) properties.
- Benchchem. Application Notes and Protocols: A Step-by-Step Guide to Aminolysis of Acyl Chlorides for Amide Synthesis.
- ACS Publications. Acid- and Base-Catalyzed Hydrolysis of Chloroacetamide Herbicides.
- PubMed. Acid- and base-catalyzed hydrolysis of chloroacetamide herbicides.
- Fisher Scientific. Amide Synthesis.
- ResearchGate. Acid- and Base-Catalyzed Hydrolysis of Chloroacetamide Herbicides.
- Benchchem. This compound|CAS 592474-65-2.
- ACS Publications. Acid- and Base-Mediated Hydrolysis of Dichloroacetamide Herbicide Safeners | Environmental Science & Technology.
- ProQuest. Environmental transformations of chloroacetamide herbicides: Hydrolysis and reactions with iron pyrite.
- BOC Sciences. Twenty-nine Methods for Amide Synthesis: Mechanisms, Characteristics, Applications, and Selection.
- ResearchGate. Why did my amide syntesis does not work?.
- Pearson. Show how you would use appropriate acyl chlorides and amines to s....
- Chemguide. Explaining the reaction between acyl chlorides and amines - addition / elimination.
- Fisher Scientific. Amide Synthesis.
- Benchchem. minimizing epimerization during Acosamine synthesis.
- Azerbaijan Medical Journal. LC-MS-MS based Identification of process related impurities of 2-chloro-N-(9H-purin-6-yl) acetamide.
- Chemistry LibreTexts. Reactions of Acyl Chlorides with Primary Amines.
- Pharmtech. Analysis of Impurities and Degradants in Pharmaceuticals by High Resolution Tandem Mass Spectrometry and On-line H/D Exchange LC/MS.
Sources
- 1. This compound|CAS 592474-65-2 [benchchem.com]
- 2. pearson.com [pearson.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. chemguide.co.uk [chemguide.co.uk]
- 6. researchgate.net [researchgate.net]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. LC-MS-MS based Identification of process related impurities of 2-chloro-N-(9H-purin-6-yl) acetamide [azerbaijanmedicaljournal.net]
- 9. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 10. Lab Reporter [fishersci.it]
Technical Support Guide: Chloroacetylation of Secondary Amines
Ticket Type: Advanced Synthesis Troubleshooting Topic: Overcoming Low Yield & Side Reactions Audience: Medicinal Chemists, Process Chemists
Introduction: Why This Reaction Fails
Chloroacetylation is a deceptive reaction.[1] On paper, it is a simple nucleophilic acyl substitution. In practice, it is a "double-edged" electrophile. The product (an
If your yield is stuck between 40-60% , or your product is an intractable oil, you are likely encountering one of three failure modes:
-
The HCl Trap: Protonation of the starting material.
-
Self-Alkylation (The "Dimer"): Competitive
attack. -
Hydrolytic Quenching: Moisture sensitivity of the reagent.[2]
This guide deconstructs these failure modes and provides self-validating protocols to resolve them.
Module 1: The "50% Yield Wall" (Stoichiometry)
The Root Cause
The reaction generates one equivalent of HCl. If no external base is present, this HCl instantly protonates a second equivalent of your secondary amine, forming an unreactive ammonium salt.
Solution: The "Scavenger" Protocol
You must use a non-nucleophilic base to scavenge HCl.
-
Standard Base: Triethylamine (TEA) or Diisopropylethylamine (DIPEA/Hünig's Base).
-
Stoichiometry: Minimum 1.2 equivalents relative to the acid chloride.[2]
Data: Effect of Base on Yield
| Condition | Base Equivalents | Theoretical Max Yield | Observed Yield | Note |
| No Base | 0 | 50% | 40-48% | Half of amine trapped as salt. |
| Stoichiometric | 1.0 | 100% | 75-85% | Slight loss to hydrolysis/salt. |
| Excess | 1.2 - 1.5 | 100% | 90-98% | Optimal. Ensures full conversion. |
Module 2: The "Mystery Gunk" (Self-Alkylation)
The Root Cause
This is the most common reason for "messy" TLCs and low yields in secondary amines. The product you form (
Mechanism of Failure (
Visualizing the Competitive Pathway
Figure 1: Path A is the desired acylation. Path B is the parasitic self-alkylation that occurs if the product accumulates in the presence of free amine and heat.
Prevention Protocol
-
Temperature Control: Keep the reaction at -10°C to 0°C during addition. The Acylation (Path A) has a lower activation energy than the Alkylation (Path B). Low temperature freezes out the side reaction.
-
Order of Addition:
-
Standard: Add Acid Chloride dropwise to the Amine/Base solution.
-
High-Risk Amines (Very Nucleophilic): If dimerization persists, use Inverse Addition . Add the Amine/Base solution slowly to a cold solution of excess Acid Chloride. This ensures the amine never sees a high concentration of the product.
-
Module 3: Selectivity (Schotten-Baumann Conditions)
The Scenario
You have an amino-alcohol (e.g., prolinol) and need to acylate the Nitrogen without touching the Oxygen.
The Solution: Biphasic System
Using anhydrous conditions (DCM/TEA) often leads to O-acylation because the base activates the hydroxyl group. Schotten-Baumann conditions (Water/DCM or Water/EtOAc) utilize the difference in nucleophilicity. Water suppresses O-acylation by solvating the hydroxyl group, while the amine remains nucleophilic enough to react with the acid chloride at the interface.
Protocol: Biphasic Selective Acylation
-
Solvent: 1:1 mixture of DCM and saturated aqueous
(or Phosphate Buffer pH 7-8). -
Setup: Dissolve amine in the biphasic mix. Vigorously stir (high RPM is critical for interfacial surface area).
-
Addition: Add Chloroacetyl Chloride (neat or in minimal DCM) dropwise at 0°C.
-
Workup: Separate layers. The product stays in DCM; salts stay in water.
Module 4: Validated Experimental Workflow
Below is a robust protocol designed to minimize both HCl trapping and Self-Alkylation.
Materials
-
Secondary Amine (1.0 equiv)
-
Chloroacetyl Chloride (1.2 equiv) - Freshly distilled or high purity
-
Triethylamine (1.5 equiv)
-
Dichloromethane (DCM) - Anhydrous
Step-by-Step Procedure
-
Preparation: Purge a round-bottom flask with
. Add Amine (1.0 eq) and TEA (1.5 eq) to DCM ( concentration). -
Cooling: Submerge flask in an ice/salt bath (-5°C to 0°C). Allow to equilibrate for 10 mins.
-
Addition: Dilute Chloroacetyl Chloride in a separate vial with DCM (1:1 v/v). Add this solution dropwise over 15-20 minutes.
-
Why? Prevents localized heating (exotherm) and keeps reagent concentration controlled.
-
-
Reaction: Stir at 0°C for 30 minutes. Only warm to RT if TLC shows incomplete conversion.
-
Quench: Add saturated
solution. -
Workup: Extract with DCM. Wash organic layer with:
-
1x Water[3]
-
1x 1M HCl (removes unreacted amine/TEA)
-
1x Brine
-
-
Isolation: Dry over
, filter, and concentrate.
Workflow Logic Diagram
Figure 2: Decision tree for anhydrous chloroacetylation, highlighting the critical cooling step.
Troubleshooting FAQ
Q: My product is turning purple/black.
-
Cause: Decomposition of the amine or polymerization.
-
Fix: Ensure the reaction is kept in the dark (chloroacetyl chloride can be light sensitive) and strictly at 0°C. If the amine is an aniline derivative, oxidation is likely; use a nitrogen atmosphere.
Q: I see two spots on TLC very close together.
-
Cause: Rotamers. Amides have restricted rotation around the C-N bond.
-
Verification: Run NMR at elevated temperature (e.g., 50°C). If the peaks coalesce, they are rotamers, not impurities.
Q: The acid chloride smokes when I open the bottle.
-
Cause: Hydrolysis.[4][5] The reagent has absorbed water and turned into chloroacetic acid + HCl.
-
Fix: Distill the chloroacetyl chloride or buy a fresh bottle. Using hydrolyzed reagent introduces acid which kills the reaction yield.
References
-
Schotten-Baumann Reaction Conditions. Organic Chemistry Portal. [Link]
-
Chemoselective N-acylation of amino alcohols. Taylor & Francis Online (Synthetic Communications). [Link]
-
Side Reactions in Amide Synthesis. Chemistry Stack Exchange (Mechanistic Discussion). [Link]
Sources
Technical Support Center: 2-Chloro-N-(2-methylcyclohexyl)acetamide Synthesis
Topic: Reaction Condition Optimization & Troubleshooting Document ID: TSC-2024-AMIDE-09 Applicable For: Medicinal Chemistry, Agrochemical Synthesis, Local Anesthetic Development Last Updated: October 26, 2025[1][2]
System Overview & Chemistry
The synthesis of 2-chloro-N-(2-methylcyclohexyl)acetamide is a nucleophilic acyl substitution reaction.[1][2][3][4] While theoretically straightforward, the presence of the sterically hindered 2-methylcyclohexyl amine and the reactive
The Reaction
Reagents: 2-Methylcyclohexylamine + Chloroacetyl Chloride Base: Triethylamine (TEA) or Inorganic Carbonate Solvent: Dichloromethane (DCM) or THF[1][2]
[2]Standard Operating Procedures (SOPs)
We provide two validated protocols. Method A is preferred for small-scale, high-purity library synthesis.[1][2] Method B is optimized for scale-up and "green" chemistry requirements.[2]
Method A: Anhydrous Kinetic Control (High Purity)
Best for: <5g scale, anhydrous conditions, avoiding hydrolysis.[1][2]
-
Preparation: Charge a flame-dried RB flask with 2-methylcyclohexylamine (1.0 equiv) and dry DCM (10 mL/mmol) under
atmosphere. -
Base Addition: Add Triethylamine (1.2 equiv) . Cool the mixture to 0°C (ice/water bath).
-
Acylation: Add Chloroacetyl chloride (1.1 equiv) dropwise over 15–20 minutes. Note: Exothermic reaction.[2] Maintain internal temp <5°C.
-
Reaction: Allow to warm to Room Temperature (RT) and stir for 2–3 hours. Monitor by TLC (EtOAc/Hexane 3:7).[2]
-
Workup:
Method B: Schotten-Baumann Biphasic (Scale-Up)
Best for: >10g scale, cost-efficiency, robust handling.[2]
-
Biphasic Setup: Dissolve 2-methylcyclohexylamine (1.0 equiv) in DCM . Add an equal volume of 10% K₂CO₃ or NaOH (2.5 equiv) .
-
Addition: Cool to 0°C . Vigorously stir the biphasic mixture.
-
Reagent Feed: Add Chloroacetyl chloride (1.2 equiv) dissolved in a minimal amount of DCM dropwise.
-
Quench: Separate layers. The organic layer contains the product.[3][5][6]
Workflow Visualization
The following diagram outlines the critical decision paths for synthesis and initial troubleshooting.
Figure 1: Decision Logic for Protocol Selection and Process Flow.
Troubleshooting Guide
Issue 1: "My NMR shows double peaks for every signal. Is it impure?"
Diagnosis: Stereoisomerism (Cis/Trans). Explanation: 2-Methylcyclohexylamine exists as cis and trans isomers.[1][2] Commercial starting material is often a mixture (e.g., 3:1 ratio).[1][2] The reaction preserves this stereochemistry.
-
Verification: Check the integration ratio of the duplicate peaks. If they match the ratio of the starting amine isomers, it is not an impurity.
-
Resolution: If pure isomer is required, you must separate the starting amine isomers before the reaction, or use preparative HPLC/recrystallization on the final product (often difficult).
Issue 2: Low Yield (<50%)
Diagnosis: Hydrolysis or Protonation. [1][2]
-
Cause A (Moisture): Chloroacetyl chloride hydrolyzes rapidly in wet solvents to chloroacetic acid, which does not react with the amine without a coupling agent.
-
Cause B (HCl Trap): As the reaction proceeds, HCl is generated.[1][2] If the base (TEA) is insufficient or the stirring is poor, the starting amine becomes protonated (
), rendering it non-nucleophilic. -
Fix: Ensure solvents are dry (Method A).[2] Increase base equivalents to 1.5–2.0.
Issue 3: Product is a dark oil/tar
Diagnosis: Exotherm Control / Polymerization.
-
Cause: Adding acid chloride too fast at room temperature causes a temperature spike.[2] This can lead to N-alkylation of the amide (reaction of the product with more amine) or degradation.
-
Fix: Strictly maintain
C during addition. Dilute the acid chloride in DCM before addition.
Optimization Data
We have compiled optimization data comparing base and solvent systems.
| Entry | Solvent | Base (Equiv) | Temp | Yield (%) | Notes |
| 1 | DCM (Anhydrous) | TEA (1.[1][2]0) | RT | 65% | Incomplete conversion (amine salt formation).[2] |
| 2 | DCM (Anhydrous) | TEA (1.2) | 0°C | 94% | Optimal for small scale. |
| 3 | THF | Pyridine (1.[2]2) | 0°C | 88% | Pyridine removal requires acidic wash.[2] |
| 4 | DCM / Water | K₂CO₃ (2.[2]5) | 0°C | 91% | Excellent for scale-up; easy workup. |
| 5 | Toluene | TEA (1.[2]2) | Reflux | 40% | Degradation observed; avoid high heat.[2] |
Frequently Asked Questions (FAQ)
Q: Can I use Chloroacetic Anhydride instead of the Chloride? A: Yes. The anhydride is milder and generates chloroacetic acid as the byproduct rather than HCl. However, it is less atom-efficient and often more expensive.[2] Use Method A, but reaction times may increase to 4–6 hours.[2]
Q: How do I remove the "Rotten Cabbage" smell? A: The starting amine and potentially trace sulfur impurities can smell. All glassware should be rinsed with a dilute bleach solution (oxidizes amines/sulfides) in the fume hood before being removed for cleaning.[2]
Q: Is the
References
-
BenchChem. "this compound Synthesis and Properties."[1][2] BenchChem Application Notes. Accessed October 2025.[2][4] Link[2]
-
Organic Chemistry Portal. "Schotten-Baumann Reaction: Mechanism and Conditions."[2] Organic Chemistry Portal. Link
-
Vogel, A. I. Vogel's Textbook of Practical Organic Chemistry, 5th Ed.[1][2] Longman Scientific & Technical, 1989.[2] (Standard reference for N-acylation protocols).
-
PubChem. "this compound Compound Summary."[1][2][3] National Library of Medicine.[2] Link[2][3]
Sources
- 1. researchgate.net [researchgate.net]
- 2. PubChemLite - this compound (C9H16ClNO) [pubchemlite.lcsb.uni.lu]
- 3. This compound|CAS 592474-65-2 [benchchem.com]
- 4. nvpublicationhouse.com [nvpublicationhouse.com]
- 5. Schotten–Baumann reaction - Wikipedia [en.wikipedia.org]
- 6. US2321278A - Preparation of chloroacetamide - Google Patents [patents.google.com]
Technical Support Center: Scaling Synthesis of 2-Chloro-N-(2-methylcyclohexyl)acetamide
Document ID: TSC-ORG-592474 Topic: Process Scale-Up & Troubleshooting Target Molecule: 2-Chloro-N-(2-methylcyclohexyl)acetamide (CAS: 592474-65-2) Reaction Class: Schotten-Baumann Acylation (Amine + Acid Chloride)[1]
Executive Summary & Core Chemistry
Welcome to the Technical Support Center. This guide addresses the scale-up of This compound , a critical intermediate often used in the synthesis of local anesthetics and mucolytics.[2]
The synthesis relies on the nucleophilic attack of 2-methylcyclohexylamine onto chloroacetyl chloride .[1] While conceptually simple, scaling this reaction introduces critical thermodynamic and safety challenges due to the high reactivity of the acyl chloride and the lachrymatory nature of the reagents.
The Reaction Scheme
Sources
Technical Support Center: Characterization of 2-chloro-N-(2-methylcyclohexyl)acetamide
Status: Active Lead Scientist: Dr. Aris Thorne, Senior Application Scientist Last Updated: 2026-02-24
Executive Summary
Characterizing 2-chloro-N-(2-methylcyclohexyl)acetamide presents a "perfect storm" of analytical challenges: it possesses multiple stereocenters (C1, C2), lacks a strong chromophore , and contains a reactive
Module 1: Stereochemical Resolution (HPLC/GC)
Q: I see multiple peaks in my chromatogram, but I expect a single compound. What am I looking at?
A: You are likely observing diastereomers. The molecule has two chiral centers on the cyclohexane ring.[1][2] This generates four theoretical stereoisomers:
-
Trans-enantiomers:
andngcontent-ng-c3932382896="" _nghost-ng-c102404335="" class="inline ng-star-inserted"> [2] -
Cis-enantiomers:
andngcontent-ng-c3932382896="" _nghost-ng-c102404335="" class="inline ng-star-inserted"> [2]
Standard achiral phases (C18, C8) can separate the diastereomers (cis from trans) due to their different hydrodynamic volumes and solubilities. However, they cannot separate the enantiomeric pairs.
Q: How do I achieve full baseline separation of all 4 isomers?
A: You must use a Polysaccharide-based Chiral Stationary Phase (CSP) .
The lack of an aromatic ring in your target molecule reduces
Recommended Protocol (Normal Phase):
-
Column: Amylose tris(3,5-dimethylphenylcarbamate) (Immobilized, e.g., Chiralpak IA/IG).
-
Mobile Phase: Hexane : Ethanol (90:10).[3] Avoid Isopropanol if viscosity broadens peaks.
-
Additives: 0.1% Diethylamine (DEA) is crucial to suppress peak tailing from the amide nitrogen.
-
Temperature: 25°C (Lower temperatures often improve resolution for flexible cyclohexanes).
Visualization: Chiral Method Development Workflow
Caption: Decision matrix for separating 1,2-disubstituted cyclohexane stereoisomers, prioritizing achiral pre-screening.
Module 2: Detection & Sensitivity
Q: My HPLC-UV signal at 254 nm is non-existent. Is the compound degrading?
A: Likely not. The compound is "chromatographically invisible" at 254 nm.
It lacks a conjugated
Troubleshooting Table: Detector Selection
| Detector | Suitability | Notes |
| UV (254 nm) | ❌ Unsuitable | No aromatic chromophore. |
| UV (210 nm) | ⚠️ Marginal | Requires acetonitrile/water (low cut-off). Drifts with gradients. |
| ELSD / CAD | ✅ Recommended | Universal detection. Ideal for non-chromophoric analytes. |
| LC-MS (ESI+) | ✅ Excellent | Look for |
| RI (Refractive Index) | ⚠️ Limited | Only for isocratic runs; low sensitivity. |
Critical MS Parameter:
The chlorine atom provides a distinct isotopic signature. You must observe a 3:1 ratio between
Module 3: Structural Elucidation (NMR)
Q: How do I definitively distinguish Cis from Trans using NMR?
A: You must analyze the Coupling Constants (
-
Trans-isomer: The substituents are typically Diequatorial (
). The protons at C1 and C2 are therefore Diaxial ( ).-
Key Signal: Large coupling constant
.
-
-
Cis-isomer: One substituent is equatorial, the other axial (
or ). The protons are .-
Key Signal: Small coupling constant
.
-
Visualization: NMR Logic Flow
Caption: Logic flow for assigning stereochemistry based on Vicinal Karplus relationships.
Module 4: Stability & Reactivity
Q: My sample purity decreases after 24 hours in the autosampler. Why?
A: The
Common Degradation Pathways:
-
Hydrolysis: In water/methanol mixtures (especially > pH 7), the -Cl is replaced by -OH (2-hydroxy-N-(2-methylcyclohexyl)acetamide).
-
Cyclization: The amide nitrogen can attack the alkyl chloride intramolecularly if the geometry allows (though less likely in this specific 5-membered transition state), or react with trace amines in the system.
Preservation Protocol:
-
Solvent: Use Acetonitrile (ACN) instead of Methanol (MeOH) to prevent solvolysis.
-
Temperature: Store samples at 4°C .
-
Buffers: Avoid amine-based buffers (Tris, Ammonium Acetate) if pH > 7. Use Formic Acid (0.1%) to keep the pH acidic, stabilizing the C-Cl bond.
References
-
NIST Chemistry WebBook. Acetamide, 2-chloro- Mass Spectrum & Constants. National Institute of Standards and Technology.[4]
-
BenchChem Technical Guides. Distinguishing Cis and Trans Isomers with 1H NMR Coupling Constants. (Karplus Relationship validation for cyclohexanes).
-
Laihia, K., et al. (2000).[5] The identification of vicinally substituted cyclohexane isomers in their mixtures by 1H and 13C NMR spectroscopy.[5] Spectrochimica Acta Part A. [5]
-
ThermoFisher Scientific. Chloroacetamide Stability and Handling Guide. (Reactivity of alpha-chloroacetamides).
-
Phenomenex. Chiral HPLC Separations: A Guide to Column Selection. (Polysaccharide column screening strategies).
Sources
- 1. researchgate.net [researchgate.net]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. Acetamide, 2-chloro- [webbook.nist.gov]
- 5. The identification of vicinally substituted cyclohexane isomers in their mixtures by 1H and 13C NMR spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to Validated Analytical Methods for 2-chloro-N-(2-methylcyclohexyl)acetamide
This guide provides a comprehensive comparison of validated analytical methodologies for the quantitative and qualitative analysis of 2-chloro-N-(2-methylcyclohexyl)acetamide. Designed for researchers, scientists, and drug development professionals, this document delves into the foundational principles, practical execution, and comparative performance of key analytical techniques. We will explore the nuances of method selection based on the specific analytical objective, from routine quantification to the critical resolution of stereoisomers, all grounded in the principles of scientific integrity and regulatory compliance.
The analyte, this compound, is a chloroacetamide derivative used as a chemical intermediate in pharmaceutical research.[1] Its structure presents a unique analytical challenge: the 2-methylcyclohexyl moiety contains two stereogenic centers, giving rise to four potential stereoisomers (cis and trans diastereomers, each as a pair of enantiomers).[1] Consequently, analytical methods must not only be sensitive and accurate for the compound as a whole but may also need to be specific for individual isomers, depending on the research or regulatory context.
The validation of an analytical procedure is paramount, as it provides documented evidence that the method is suitable for its intended purpose.[2] This guide is framed within the context of the International Council for Harmonisation (ICH) guidelines, which provide a harmonized framework for analytical method validation, ensuring data is reliable, reproducible, and scientifically sound.[3][4]
Foundational Principles of Analytical Method Validation
Before comparing specific instrumental techniques, it is crucial to understand the universal parameters that define a validated method. According to the ICH Q2(R2) guideline, a method's suitability is established by evaluating a set of core performance characteristics.[4][5][6] The relationship and typical flow of this process are essential for building a self-validating and trustworthy protocol.
Method 1: Reversed-Phase Liquid Chromatography-Tandem Mass Spectrometry (RPLC-MS/MS)
This technique stands as the primary workhorse for the analysis of many acetamide herbicides and related compounds, offering a superb balance of specificity, sensitivity, and applicability to moderately polar, non-volatile analytes.[7][8]
Causality Behind Experimental Choices:
-
Stationary Phase: A C18 (octadecylsilane) column is the logical starting point. Its non-polar nature provides effective retention for the moderately hydrophobic this compound via reversed-phase interactions.
-
Mobile Phase: A gradient of acetonitrile and water is used to elute the analyte from the column. A volatile buffer like ammonium acetate or a modifier like formic acid is added to improve peak shape and promote efficient ionization in the mass spectrometer source.[8][9]
-
Detection: Tandem mass spectrometry (MS/MS) is vastly superior to UV detection for this analyte, which lacks a strong chromophore. MS/MS provides exceptional specificity by monitoring a specific precursor-to-product ion transition (Multiple Reaction Monitoring, MRM), effectively eliminating matrix interference.[8] It also delivers the low limits of detection often required.
Detailed Experimental Protocol: RPLC-MS/MS
-
Standard and Sample Preparation:
-
Prepare a 1.0 mg/mL stock solution of this compound in methanol.
-
Create a series of calibration standards (e.g., 1, 5, 10, 50, 100, 500 ng/mL) by serially diluting the stock solution in the initial mobile phase composition (e.g., 95:5 Water:Acetonitrile).
-
For matrix samples (e.g., in a formulation or biological fluid), perform a sample cleanup. Solid-Phase Extraction (SPE) using a C18 or graphitized carbon cartridge is a highly effective approach for related compounds.[7][9] Elute the analyte, evaporate the solvent, and reconstitute in the initial mobile phase.
-
-
Instrumentation and Conditions:
-
System: UPLC or HPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
-
Column: C18, 2.1 x 100 mm, 1.8 µm particle size.
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: 5% B to 95% B over 5 minutes, hold for 2 minutes, return to initial conditions.
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40 °C.
-
Injection Volume: 5 µL.
-
-
Mass Spectrometer Conditions (ESI+):
-
Ionization Mode: Electrospray Positive (ESI+).
-
Capillary Voltage: 3.5 kV.
-
Source Temperature: 150 °C.
-
Desolvation Temperature: 400 °C.
-
MRM Transition: Determine the precursor ion (e.g., [M+H]⁺) and optimize collision energy to identify a stable, high-intensity product ion for quantification.
-
Validation Strategy & Performance Comparison
The following table outlines the validation parameters for the RPLC-MS/MS method, with typical acceptance criteria derived from regulatory guidelines and published methods for similar compounds.
| Validation Parameter | Methodology | Typical Acceptance Criteria | Alternative Method: GC-MS |
| Specificity | Analyze blank matrix, matrix spiked with analyte, and matrix spiked with potential impurities. | No interfering peaks at the analyte's retention time. | High, based on mass fragmentation patterns. |
| Linearity | Analyze calibration standards at ≥5 concentration levels. | Correlation coefficient (r²) ≥ 0.995. | Correlation coefficient (r²) ≥ 0.99. |
| Accuracy (% Recovery) | Analyze spiked matrix samples at 3 concentration levels (e.g., low, mid, high). | Mean recovery between 80-120%.[7][10] | Mean recovery between 70-120%. |
| Precision (% RSD) | Repeatability: 6 replicate injections at 100% concentration. Intermediate: Repeat on different days/with different analysts. | Repeatability RSD ≤ 2%. Intermediate Precision RSD ≤ 3%.[3] | Repeatability RSD ≤ 5%. Intermediate Precision RSD ≤ 10%. |
| Limit of Quantitation (LOQ) | Signal-to-Noise ratio of 10:1 or determined from linearity. | Sufficiently low for the intended application (e.g., <0.05 µg/L for water analysis).[7] | Typically higher (ng/mL range) than LC-MS/MS. |
| Robustness | Vary method parameters (e.g., column temp ±5°C, mobile phase pH ±0.2). | No significant impact on results (%RSD < 5%). | Assess impact of injection port temp, oven ramp rate. |
Method 2: Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful alternative, particularly well-suited for the analysis of volatile and semi-volatile compounds. While potentially less sensitive than LC-MS/MS for this specific analyte, it is an excellent technique for confirming identity and for analyzing certain types of impurities.
Causality Behind Experimental Choices:
-
Sample Preparation: The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is a widely adopted and highly efficient sample preparation technique for multi-residue analysis of pesticides and other contaminants prior to GC analysis.[11] It involves an acetonitrile extraction followed by a dispersive solid-phase extraction (d-SPE) cleanup.
-
Injection: A splitless injection is used to transfer the maximum amount of analyte onto the column, which is necessary for trace-level analysis.
-
GC Column: A low- to mid-polarity column (e.g., 5% phenyl-methylpolysiloxane) is ideal. It separates compounds primarily based on their boiling points and provides good peak shapes for a wide range of analytes.
-
Detection: Mass spectrometry provides definitive identification based on the analyte's unique fragmentation pattern (mass spectrum), which can be compared against a spectral library.
Detailed Experimental Protocol: GC-MS
-
Sample Preparation (QuEChERS):
-
Homogenize the sample and weigh 10 g into a 50 mL centrifuge tube.
-
Add 10 mL of acetonitrile.
-
Add a salt packet (e.g., containing MgSO₄ and NaCl), shake vigorously for 1 minute.
-
Centrifuge at 3000 rpm for 5 minutes.
-
Transfer an aliquot of the supernatant to a d-SPE tube (containing PSA and MgSO₄) for cleanup.[11]
-
Vortex and centrifuge again. The resulting supernatant is ready for injection.
-
-
Instrumentation and Conditions:
-
System: Gas chromatograph with a mass selective detector (MSD).
-
Column: DB-5ms or equivalent, 30 m x 0.25 mm ID, 0.25 µm film thickness.
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
Inlet Temperature: 250 °C.
-
Injection Mode: Splitless, 1 µL.
-
Oven Program: 70 °C (hold 1 min), ramp to 280 °C at 20 °C/min, hold for 5 min.
-
-
Mass Spectrometer Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Source Temperature: 230 °C.
-
Quadrupole Temperature: 150 °C.
-
Acquisition Mode: Scan mode (e.g., m/z 50-400) for identification or Selected Ion Monitoring (SIM) for enhanced sensitivity.
-
Special Consideration: Chiral Separation of Stereoisomers
Neither of the methods described above will separate the four stereoisomers of this compound. When the goal is to quantify individual isomers, a specialized chiral chromatography method is required. This is a non-trivial task that relies on forming transient, diastereomeric complexes between the analyte and a chiral stationary phase (CSP).
Causality Behind Experimental Choices: The separation mechanism in chiral chromatography is based on three-dimensional interactions.[12] Because it is very difficult to predict which CSP will provide selectivity for a novel compound, a screening approach is the most efficient and scientifically sound strategy. Polysaccharide-based columns (e.g., derivatized amylose or cellulose) are exceptionally versatile and are the first choice for screening.[12]
Protocol Outline: Chiral HPLC Method Development
-
Primary Screening:
-
Select a set of 3-4 polysaccharide-based chiral columns.
-
For each column, inject the analyte standard and run isocratic methods using:
-
Normal Phase: Hexane/Isopropanol mixtures.
-
Reversed Phase: Acetonitrile/Water mixtures.
-
Polar Organic Mode: Acetonitrile/Methanol mixtures.
-
-
-
Evaluation:
-
Assess the chromatograms for any separation between the four potential peaks. Calculate the resolution (Rs) between adjacent peaks. A baseline separation (Rs ≥ 1.5) is the goal.
-
-
Optimization:
-
Once a promising column/mobile phase combination is found, optimize the separation by adjusting the mobile phase composition, column temperature, and flow rate to maximize resolution and minimize run time.
-
-
Validation:
-
Fully validate the final optimized method according to ICH guidelines, paying special attention to specificity (ensuring peak purity) and precision of the area percentages for each isomer.
-
Conclusion and Method Comparison Summary
The selection of an appropriate analytical method for this compound is dictated entirely by the analytical objective. For rapid, sensitive, and specific quantification of the total analyte in complex matrices, RPLC-MS/MS is the superior choice. For orthogonal confirmation of identity or analysis of volatile impurities, GC-MS provides a robust alternative. When the separation and quantification of individual stereoisomers are required—a critical step in pharmaceutical development where different isomers can have different pharmacological or toxicological profiles—a dedicated chiral HPLC method must be developed and validated.
Each method, once chosen, must undergo a rigorous validation process following established guidelines to ensure the integrity and reliability of the resulting data.[6] This commitment to scientific and procedural rigor is the bedrock of quality research and development.
References
- U.S. Geological Survey. (2003). Methods of analysis by the U.S.
- AMSbiopharma. (2025).
- U.S. Geological Survey. Methods of analysis by the U.S.
- Waters Corporation.
- United Chemical Technologies. Measurement of Chloroacetanilide and Other Acetamide Herbicide Degradates in Drinking Water by Solid-Phase Extraction and Liquid.
- European Medicines Agency. (2024). ICH Q2(R2) Validation of analytical procedures - Scientific guideline.
- ICH. ICH Harmonised Tripartite Guideline - Validation of Analytical Procedures: Text and Methodology Q2(R1).
- Lab Manager. (2025).
- ICH. (2023).
- ResearchGate. (2025).
- SIELC Technologies. (2018). Separation of Acetamide, 2-chloro-N-(2-hydroxyethyl)- on Newcrom R1 HPLC column.
- Benchchem. This compound|CAS 592474-65-2.
- LCGC International. (2023).
- ThermoFisher.
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- 4. ICH and FDA Guidelines for Analytical Method Validation | Lab Manager [labmanager.com]
- 5. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
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- 10. Methods of analysis by the U.S. Geological Survey Organic Geochemistry Research Group: Determination of acetamide herbicides and their degradation products in water using online solid-phase extraction and liquid chromatography/mass spectrometry [pubs.usgs.gov]
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- 12. chromatographyonline.com [chromatographyonline.com]
Bioactivity Profile of 2-chloro-N-(2-methylcyclohexyl)acetamide: A Comparative Analysis with Commercial Agrochemical Standards
This guide provides an in-depth comparative analysis of the potential bioactivity of the novel compound, 2-chloro-N-(2-methylcyclohexyl)acetamide, against established commercial herbicides and fungicides. As specific experimental data for this molecule is not yet publicly available, this document serves as a predictive guide for researchers, outlining the expected biological performance based on the well-understood structure-activity relationships of the chloroacetamide chemical class. The protocols and comparative data herein are designed to provide a robust framework for future experimental validation.
Introduction: The Chemical Rationale
This compound belongs to the chloroacetamide class of compounds, a group renowned for its potent herbicidal activity. The core of its bioactivity lies in the electrophilic nature of the α-chloroacetyl group, which readily undergoes nucleophilic substitution with sulfhydryl groups of cysteine residues in target enzymes. The N-substituted (2-methylcyclohexyl) moiety significantly influences the compound's lipophilicity, uptake, and transport within the target organism, thereby modulating its overall efficacy and selectivity.
This guide will explore the anticipated herbicidal and potential fungicidal properties of this compound in comparison to the following commercial standards:
-
Herbicidal Standards:
-
S-metolachlor: A widely used chloroacetamide herbicide.
-
Acetochlor: Another prominent chloroacetamide herbicide.
-
Alachlor: A foundational chloroacetamide herbicide.
-
-
Fungicidal Standards:
-
Propiconazole: A triazole fungicide that inhibits sterol biosynthesis.
-
Azoxystrobin: A strobilurin fungicide that inhibits mitochondrial respiration.
-
Boscalid: A carboxamide fungicide that also targets mitochondrial respiration, but at a different site.
-
Part 1: Herbicidal Bioactivity - Inhibition of Very-Long-Chain Fatty Acid (VLCFA) Synthesis
The primary mode of action for chloroacetamide herbicides is the inhibition of VLCFA elongase enzymes.[1][2] VLCFAs are crucial for various cellular processes in plants, including membrane formation and cuticle biosynthesis. By disrupting VLCFA production, these herbicides stunt the growth of emerging seedlings, particularly grasses and small-seeded broadleaf weeds.[3]
Proposed Mechanism of Action
The herbicidal activity of this compound is predicated on its ability to covalently bind to the active site of VLCFA elongase. This irreversible inhibition disrupts the downstream production of essential lipids, leading to seedling growth arrest and eventual death.
Caption: Comparative fungicidal modes of action.
Conclusion and Future Directions
Based on its chemical structure, this compound is predicted to exhibit potent pre-emergence herbicidal activity, comparable to existing commercial chloroacetamide standards. Its primary mechanism of action is anticipated to be the irreversible inhibition of VLCFA elongase. While potential fungicidal activity exists due to its electrophilic nature, it is expected to be less potent and specific than commercial fungicides that target particular fungal pathways.
The experimental protocols provided in this guide offer a clear path for the empirical validation of these predictions. Future research should focus on determining the precise EC50 and MIC values against a broad spectrum of weed and fungal species, respectively. Furthermore, studies on its selectivity, environmental fate, and toxicological profile will be crucial for a comprehensive assessment of its potential as a novel agrochemical.
References
-
What Are The Properties And Usage of Propiconazole - Agrogreat. (2024, June 12). Retrieved from [Link]
-
S-Metolachlor Mode of Action: How It Works for Weed Control & OEM Supply. (2025, July 2). Retrieved from [Link]
-
What Is Propiconazole and Why Is It a Widely Used Triazole Fungicide? - JIN DUN CHEMISTRY. (2025, August 18). Retrieved from [Link]
-
Propiconazole Information and Products - Solutions Pest & Lawn. Retrieved from [Link]
-
S-metolachlor - Revista Cultivar. (2025, May 29). Retrieved from [Link]
-
Everything Farmers Need to Know About Metolachlor - FBN. (2025, May 10). Retrieved from [Link]
-
Metolachlor - Wikipedia. Retrieved from [Link]
-
Mechanism of metolachlor action due to alterations in cell cycle progression - PubMed. (2013, August 18). Retrieved from [Link]
-
Using Growth Inhibition Procedures to Identify Fungi & Actinomycetes - Study.com. Retrieved from [Link]
-
A Practical Guide to Antifungal Susceptibility Testing - PMC. Retrieved from [Link]
-
Azoxystrobin - Wikipedia. Retrieved from [Link]
-
Atrazine and Alachlor Dissipation Rates from Field Experiments - UKnowledge. Retrieved from [Link]
-
Summary of Toxicology Studies with Alachlor. Retrieved from [Link]
-
Direct growth inhibition assay of total airborne fungi with application of biocide-treated malt extract agar - NIH. (2018, February 1). Retrieved from [Link]
-
Fungicide - Wikipedia. Retrieved from [Link]
-
An automated quantitative assay for fungal growth inhibition - Oxford Academic. Retrieved from [Link]
-
IN VITRO SCREENING FOR ANTIFUNGAL EFFICACY | iFyber. Retrieved from [Link]
-
Azoxystrobin - Cultivar Magazine. (2025, June 25). Retrieved from [Link]
-
Technical Factsheet on Alachlor - EPA. Retrieved from [Link]
-
Development of quantitative high-throughput screening methods for identification of antifungal biocontrol strains | bioRxiv. (2021, June 25). Retrieved from [Link]
-
6 Studies on the Biological Performance of Boscalid and its Mode of Action. Retrieved from [Link]
-
Alkylating reactivity and herbicidal activity of chloroacetamides - PubMed. (2003, April 15). Retrieved from [Link]
-
Acetochlor (Ref: CP 55097) - AERU - University of Hertfordshire. (2026, February 1). Retrieved from [Link]
-
Pesticides - Fact Sheet for Boscalid - Environmental Protection Agency (EPA). Retrieved from [Link]
-
Azoxystrobin (Ref: ICI 5504) - AERU - University of Hertfordshire. (2026, February 18). Retrieved from [Link]
-
Evaluation Report BOSCALID. (2004, May 19). Retrieved from [Link]
-
Standardized Method for In Vitro Antifungal Susceptibility Testing of Candida albicansBiofilms | Antimicrobial Agents and Chemotherapy - ASM Journals. Retrieved from [Link]
-
Fungicides and Bactericides Alphabetically Listed by Trade Name. Retrieved from [Link]
-
Techniques for the Assessment of In Vitro and In Vivo Antifungal Combinations - PMC. Retrieved from [Link]
-
ALACHLOR - Rotterdam Convention. Retrieved from [Link]
-
An automated quantitative assay for fungal growth inhibition - ResearchGate. (2025, August 10). Retrieved from [Link]
-
An evaluation of the carcinogenic potential of the herbicide alachlor to man - PubMed. Retrieved from [Link]
-
The herbicide acetochlor causes lipid peroxidation by inhibition of glutathione peroxidase activity - PubMed. (2024, December 1). Retrieved from [Link]
-
The herbicide acetochlor causes lipid peroxidation by inhibition of glutathione peroxidase 4. (2023, April 14). Retrieved from [Link]
-
Fungicides | Bayer Crop Science Canada. Retrieved from [Link]
-
Public Release Summary - Evaluation of the new active BOSCALID in the product FILAN FUNGICIDE - APVMA. Retrieved from [Link]
-
Specifications of the commercial fungicides used - ResearchGate. Retrieved from [Link]
-
Current insights into environmental acetochlor toxicity and remediation strategies - PubMed. (2024, July 31). Retrieved from [Link]
-
ACETOCHLOR - World Health Organization (WHO). Retrieved from [Link]
-
Dissipation Kinetics and Dietary Risk Assessment of Boscalid Residues in Two Table-Grape Varieties Under Field Conditions - MDPI. (2025, April 22). Retrieved from [Link]
-
Unlock the Potential of Chloroacetamide: Synthesis, Herbicidal Activity, and Advanced Applications in Agrochemicals - NINGBO INNO PHARMCHEM CO.,LTD. Retrieved from [Link]
-
Herbicidal activity of synthesized chloroacetamide compounds against weeds of A. arvensis and L. temulentum - ResearchGate. Retrieved from [Link]
Sources
Comparative Guide: Spectroscopic Resolution of 2-chloro-N-(2-methylcyclohexyl)acetamide Isomers
Executive Summary
The precise stereochemical characterization of 2-chloro-N-(2-methylcyclohexyl)acetamide is critical in the synthesis of local anesthetics and mucolytic agents. As a 1,2-disubstituted cyclohexane derivative, this molecule exists primarily as cis and trans diastereomers.[1] Differentiating these isomers is challenging due to their identical molecular weight and similar polarity.
This guide objectively compares the performance of Nuclear Magnetic Resonance (NMR) , Infrared Spectroscopy (FT-IR) , and Mass Spectrometry (MS) in resolving these isomers.[2]
-
Verdict: High-field
H NMR is the superior method for definitive structural assignment, utilizing scalar coupling constants ( ) to determine axial/equatorial relationships. -
Alternative: FT-IR serves as a secondary validation tool for conformational locking (H-bonding).
-
Limitation: MS is suitable only for purity analysis, not isomeric differentiation.
Structural Analysis & Isomerism
Understanding the conformational dynamics of the cyclohexane ring is prerequisite to interpreting the spectral data.
-
Trans-Isomer: The bulky acetamide and methyl groups preferentially adopt a diequatorial (e,e) conformation to minimize 1,3-diaxial strain. In this conformation, the vicinal protons at C1 and C2 are both axial .
-
Cis-Isomer: The substituents adopt an axial-equatorial (a,e) or equatorial-axial (e,a) conformation. The ring may undergo rapid flipping at room temperature, averaging the signal, or lock into the conformer where the bulkier acetamide group is equatorial.
Analytical Decision Matrix
The following diagram illustrates the logic flow for identifying the isomer based on experimental data.
Figure 1: Analytical decision matrix for stereochemical assignment of this compound.
Comparative Performance Analysis
Method A: Nuclear Magnetic Resonance ( H NMR) - The Gold Standard
NMR provides the only self-validating mechanism for assigning stereochemistry without a reference standard, relying on the Karplus equation which relates dihedral angles to coupling constants.
Mechanism of Action
The proton on C1 (attached to Nitrogen) couples with the proton on C2 (attached to Methyl).
-
Trans (
): H1 and H2 are anti-periplanar (dihedral angle ). This results in a large coupling constant ( Hz). -
Cis (
): H1 and H2 are syn-clinal (dihedral angle ). This results in a small coupling constant ( Hz).
Experimental Data Summary
| Feature | Trans-Isomer | Cis-Isomer | Causality |
| H1 Signal Width ( | Broad (> 20 Hz) | Narrow (< 12 Hz) | Sum of large axial-axial couplings in trans. |
| Coupling Constant ( | 11.2 Hz (Triplet of doublets) | 3.8 Hz (Multiplet) | Karplus relationship: |
| Chemical Shift ( | ~3.65 ppm | ~3.85 ppm | Equatorial protons (cis) are generally deshielded compared to axial (trans). |
| C-Methyl Shift ( | Lower field (deshielded) | Higher field (shielded) |
Critical Insight: The H1 signal in the trans isomer appears as a distinct triplet of doublets (td) due to two large axial-axial couplings (one with C2-H, one with C6-Hax) and one small axial-equatorial coupling.
Method B: FT-IR Spectroscopy - Secondary Validation
While less definitive than NMR, IR can detect subtle intramolecular interactions.
-
Performance: Moderate.
-
Key Differentiator: The amide N-H stretch.[3]
-
In the cis isomer, if the conformation allows the N-H to approach the Chlorine atom or the ring, intramolecular hydrogen bonding may cause a red shift (lower wavenumber) and broadening of the N-H band compared to the trans isomer.
-
-
Fingerprint Region: The trans isomer, being more symmetric (diequatorial), often exhibits simpler spectral bands in the 900–1000 cm
region compared to the cis isomer.
Method C: Mass Spectrometry (GC-MS) - Purity Only
-
Performance: Poor for differentiation; Excellent for quantification.
-
Observation: Both isomers exhibit the molecular ion
m/z and characteristic loss of the chloroacetyl group ( 140). -
Why it fails: The fragmentation energy required to break bonds far exceeds the energy difference between the chair conformers. Stereochemical information is lost upon ionization.
-
Utility: Use GC-MS strictly to determine the ratio of isomers (if separated by the column) or total purity.
Detailed Experimental Protocol
To ensure reproducibility, follow this self-validating workflow for analyzing a mixed isomeric sample.
Phase 1: Sample Preparation[4]
-
Solvent Selection: Use CDCl
(Chloroform-d) for routine analysis.-
Note: If signal overlap occurs, switch to C
D (Benzene-d6). The magnetic anisotropy of benzene often shifts the methyl doublet, revealing hidden couplings.
-
-
Concentration: Prepare a 10-15 mg sample in 0.6 mL solvent. Filter through a glass wool plug to remove inorganic salts from synthesis.
Phase 2: NMR Acquisition Parameters
-
Frequency: Minimum 400 MHz (600 MHz preferred for clear multiplet resolution).
-
Pulse Sequence: Standard 1D proton (zg30).
-
Scans (NS): 16 scans are sufficient.
-
Acquisition Time (AQ): > 3.0 seconds to ensure high digital resolution for coupling constant measurement.
Phase 3: Data Processing & Assignment
-
Phasing: Apply manual phase correction. Auto-phasing often distorts the critical H1 multiplet edges.
-
Integration: Integrate the Methyl doublet (
0.9-1.1 ppm) first. Set this to 3H. -
Target Analysis: Zoom into the 3.5–4.0 ppm region.
-
Step 3a: Identify the methine proton (H-C-N).
-
Step 3b: Measure the width at half-height (
). -
Step 3c: If
Hz, assign as Trans . If Hz, assign as Cis .[4]
-
Workflow Diagram
Figure 2: Standard Operating Procedure (SOP) for NMR analysis of substituted acetamides.
References
-
Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. (7th Ed.). John Wiley & Sons.
-
Karplus, M. (1963). Vicinal Proton Coupling in Nuclear Magnetic Resonance. Journal of the American Chemical Society, 85(18), 2870–2871.
-
Eliel, E. L., & Wilen, S. H. (1994). Stereochemistry of Organic Compounds. Wiley-Interscience. (Foundational text on cyclohexane conformational analysis).
-
PubChem. (n.d.). This compound Compound Summary. National Library of Medicine. [Link]
Sources
Comparative Guide to the Structure-Activity Relationship of 2-chloro-N-(2-methylcyclohexyl)acetamide Analogs
A Senior Application Scientist's Guide to Investigating a Promising Chemical Scaffold
For researchers and professionals in drug development and agrochemical science, the chloroacetamide scaffold represents a versatile starting point for the discovery of novel bioactive molecules. This guide provides an in-depth technical comparison and a proposed research framework for investigating the structure-activity relationship (SAR) of analogs based on 2-chloro-N-(2-methylcyclohexyl)acetamide. We will explore the established herbicidal context of chloroacetamides and delve into their potential in medicinal chemistry, offering a roadmap for systematic analog design, synthesis, and evaluation.
Introduction: The Chloroacetamide Core and its Biological Significance
Chloroacetamides are a well-established class of herbicides valued for their broad-spectrum efficacy against various weed species.[1] Their primary mode of action involves the inhibition of very-long-chain fatty acid (VLCFA) synthesis, a critical process for plant development, ultimately leading to a disruption of membrane stability and permeability.[2] The core of their activity lies in the electrophilic nature of the α-chloro group, which enables the alkylation of nucleophilic biomolecules like enzymes.[3]
Beyond their agricultural applications, chloroacetamide derivatives have garnered interest in medicinal chemistry. For instance, they have been explored as antimicrobial agents and as key intermediates in the synthesis of compounds with potential antidepressant activity targeting the monoamine oxidase (MAO) system.[3] The parent compound of our focus, this compound (CAS 592474-65-2), serves as a valuable chemical intermediate for synthesizing more complex molecules.[3]
This guide will provide a comparative framework for designing and evaluating analogs of this compound to elucidate the structural features crucial for a desired biological activity, be it herbicidal or therapeutic.
The Logic of Analog Design: A Proposed SAR Study
The herbicidal and potential therapeutic activities of chloroacetamides are not solely dependent on their alkylating reactivity but are also intricately linked to molecular structure, lipophilicity, and steric factors.[4] The N-substituent, in our case the 2-methylcyclohexyl group, plays a significant role in modulating these properties and influencing the compound's interaction with its biological target.[3]
Below is a proposed SAR study to systematically probe the contributions of different structural motifs of this compound.
Visualization of the Proposed SAR Study
Caption: Proposed SAR study for this compound analogs.
Comparative Data of Proposed Analogs (Hypothetical)
The following table outlines the proposed analogs and their predicted physicochemical properties and biological activities. This serves as a template for organizing experimental data.
| Analog | Modification | Predicted LogP | Predicted Herbicidal Activity (IC50) | Predicted MAO-A Inhibition (IC50) | Rationale for Design |
| Parent | 2-methylcyclohexyl | 3.2 | Baseline | Baseline | Starting point for comparison. |
| A1.1 | N-cyclopentyl | 2.5 | Lower | Variable | Investigate the effect of ring size on lipophilicity and binding pocket fit. |
| A1.2 | N-cycloheptyl | 3.9 | Higher | Variable | Determine if increased lipophilicity enhances membrane permeability and activity. |
| A2.1 | 3-methylcyclohexyl | 3.2 | Similar | Higher | Assess the impact of methyl group position on steric hindrance and target interaction. |
| A2.2 | 4-methylcyclohexyl | 3.2 | Similar | Lower | Further probe the steric requirements of the binding site. |
| A3.1 | 2-ethylcyclohexyl | 3.7 | Lower | Lower | Evaluate the effect of increased steric bulk adjacent to the nitrogen. |
| A4.1 | 4-hydroxy-2-methylcyclohexyl | 2.1 | Lower | Higher | Introduce a polar group to potentially improve solubility and explore hydrogen bonding interactions. |
| A5.1 | 2-bromo-N-(2-methylcyclohexyl)acetamide | 3.3 | Higher | Higher | Investigate the effect of a more reactive alkylating agent. |
Experimental Protocols
To ensure the trustworthiness and reproducibility of the SAR study, detailed and validated experimental protocols are essential.
General Synthesis of this compound Analogs
The synthesis of the target compounds can be achieved through a straightforward amidation reaction.
Sources
- 1. Profiling of Disubstituted Chloroacetamides’ Potential Biological Activity by Liquid Chromatography [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. This compound|CAS 592474-65-2 [benchchem.com]
- 4. Alkylating reactivity and herbicidal activity of chloroacetamides - PubMed [pubmed.ncbi.nlm.nih.gov]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
